1,2-Dithiolan-4-amine hydrochloride
Description
The exact mass of the compound 1,2-Dithiolan-4-amine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 212562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,2-Dithiolan-4-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dithiolan-4-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
dithiolan-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NS2.ClH/c4-3-1-5-6-2-3;/h3H,1-2,4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPZZXBQTDOENS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CSS1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60638863 | |
| Record name | 1,2-Dithiolan-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60638863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4212-02-6 | |
| Record name | NSC212562 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212562 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Dithiolan-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60638863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,2-Dithiolan-4-amine Hydrochloride: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2-dithiolane ring system, a five-membered heterocycle containing a disulfide bond, is a privileged scaffold in medicinal chemistry and chemical biology.[1] This structural motif is found in the essential cofactor α-lipoic acid and a variety of other naturally occurring, biologically active molecules.[2][3] The inherent ring strain of the 1,2-dithiolane moiety renders the disulfide bond susceptible to reduction, a property that can be leveraged in the design of therapeutics targeting cellular redox pathways.[1] This guide provides a comprehensive technical overview of 1,2-Dithiolan-4-amine hydrochloride, a key building block for the development of novel chemical probes and drug candidates.
This document will delve into the chemical structure, physicochemical properties, synthesis, and characterization of 1,2-Dithiolan-4-amine hydrochloride. Furthermore, we will explore its potential applications in drug development, drawing insights from the known biological activities of related 1,2-dithiolane derivatives.
Chemical Structure and Physicochemical Properties
1,2-Dithiolan-4-amine hydrochloride is the hydrochloride salt of the primary amine located at the 4-position of the 1,2-dithiolane ring. The presence of the amine group provides a valuable handle for further chemical modification, while the hydrochloride salt form generally imparts increased water solubility and crystalline stability.[4]
Table 1: Physicochemical Properties of 1,2-Dithiolan-4-amine and its Hydrochloride Salt
| Property | 1,2-Dithiolan-4-amine (Free Base) | 1,2-Dithiolan-4-amine Hydrochloride | Source(s) |
| IUPAC Name | dithiolan-4-amine | dithiolan-4-aminium chloride | [5] |
| CAS Number | 4212-05-9 | 4212-02-6 | [5][6] |
| Molecular Formula | C₃H₇NS₂ | C₃H₈ClNS₂ | [5][6] |
| Molecular Weight | 121.23 g/mol | 157.69 g/mol | [5][6] |
| Appearance | (Not reported) | Expected to be a crystalline solid | General knowledge of amine hydrochlorides |
| Melting Point | (Not reported) | (Not experimentally reported) | |
| Solubility | (Not reported) | Expected to be soluble in water | General knowledge of amine hydrochlorides |
| pKa (of conjugate acid) | (Estimated ~9-10) | (Estimated ~9-10) | General knowledge of primary amines |
| XLogP3 | -0.2 | (Not applicable for salt) | [5] |
| Topological Polar Surface Area (TPSA) | 42.1 Ų | 42.1 Ų (of the cation) | [6] |
Synthesis and Characterization
One plausible and versatile approach involves a multi-step sequence starting from a suitable 1,3-disubstituted propan-2-ol derivative. A particularly effective method for forming the dithiolane ring is the bromine-induced cyclization of a 1,3-bis-thioether.[1][7] The amine functionality can be introduced from an alcohol precursor via a Mitsunobu reaction to install an azide, followed by reduction.[8]
Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of 1,2-Dithiolan-4-amine hydrochloride.
Experimental Protocol: Proposed Synthesis of 1,2-Dithiolan-4-amine Hydrochloride
Step 1: Synthesis of 1,3-bis(tert-butylthio)propan-2-ol This starting material can be prepared by the reaction of 1,3-dichloro-2-propanol with two equivalents of sodium tert-butylthiolate in a suitable solvent like ethanol.
Step 2: Synthesis of 4-azido-1,2-bis(tert-butylthio)propane via Mitsunobu Reaction
-
To a solution of 1,3-bis(tert-butylthio)propan-2-ol (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.[8][9]
-
After stirring for 15 minutes, add diphenylphosphoryl azide (DPPA) (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-azido-1,2-bis(tert-butylthio)propane.
Step 3: Synthesis of 4-azido-1,2-dithiolane
-
Dissolve 4-azido-1,2-bis(tert-butylthio)propane (1.0 eq.) in dichloromethane (DCM).[1][7]
-
Add hydrated silica gel (2 g per mmol of substrate).
-
Slowly add a solution of bromine (1.2-1.5 eq.) in DCM dropwise at room temperature with vigorous stirring until a faint brown color persists.[7]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture and quench the filtrate with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-azido-1,2-dithiolane.
Step 4: Synthesis of 1,2-Dithiolan-4-amine (Staudinger Reduction)
-
To a solution of 4-azido-1,2-dithiolane (1.0 eq.) in a mixture of THF and water, add triphenylphosphine (1.2 eq.).[10]
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Extract the aqueous residue with an organic solvent (e.g., diethyl ether) to remove triphenylphosphine oxide.
-
The aqueous layer containing the desired amine can be used directly in the next step.
Step 5: Formation of 1,2-Dithiolan-4-amine hydrochloride
-
To the aqueous solution of 1,2-Dithiolan-4-amine, add an excess of a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether or isopropanol).
-
Stir the mixture at room temperature. The hydrochloride salt is expected to precipitate.
-
Collect the solid by filtration, wash with the organic solvent used, and dry under vacuum to yield 1,2-Dithiolan-4-amine hydrochloride.
Characterization
The structure and purity of 1,2-Dithiolan-4-amine hydrochloride would be confirmed by a combination of spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum is expected to show a complex multiplet for the methine proton at C4, shifted downfield due to the adjacent ammonium group. The four methylene protons on C3 and C5 will likely appear as distinct multiplets due to their diastereotopic nature.
-
¹³C NMR: The carbon spectrum should display three signals corresponding to the three carbon atoms of the dithiolane ring. The C4 carbon bearing the ammonium group will be shifted downfield compared to the C3 and C5 carbons.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should exhibit characteristic broad absorption bands in the region of 3000-2500 cm⁻¹ corresponding to the N-H stretching vibrations of the primary ammonium group (R-NH₃⁺).[11]
-
An N-H bending vibration should be observable around 1600-1500 cm⁻¹.
-
Weaker C-S stretching vibrations are expected in the fingerprint region (800-600 cm⁻¹), and a very weak S-S stretch may be observed around 500 cm⁻¹.[7]
-
-
Mass Spectrometry (MS):
-
High-Performance Liquid Chromatography (HPLC):
-
Purity analysis can be performed using reversed-phase HPLC. Due to the lack of a strong chromophore, derivatization with a UV-active or fluorescent tag (e.g., dansyl chloride, FMOC-Cl) may be necessary for sensitive detection.[14][15][16] Alternatively, a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) could be employed.
-
Potential Applications in Drug Development
While specific biological data for 1,2-Dithiolan-4-amine hydrochloride is scarce, its structural features suggest promising avenues for research, particularly in the field of oncology.
Inhibition of Thioredoxin Reductase (TrxR)
The thioredoxin system, and specifically the enzyme thioredoxin reductase (TrxR), is a critical regulator of cellular redox homeostasis and is often overexpressed in cancer cells.[1] This makes TrxR an attractive target for anticancer drug development.
Numerous studies have demonstrated that 1,2-dithiolane derivatives can act as inhibitors of TrxR.[1][2][17] However, the 1,2-dithiolane ring alone is generally not sufficient for potent inhibition.[1] The inhibitory activity is significantly enhanced by the attachment of a Michael acceptor moiety to the dithiolane core.[1][17] The amine group of 1,2-Dithiolan-4-amine hydrochloride serves as an ideal attachment point for synthesizing a library of derivatives containing various Michael acceptors or other pharmacophores.
Caption: Strategy for developing TrxR inhibitors using the 1,2-Dithiolan-4-amine scaffold.
Safety and Handling
A specific Safety Data Sheet (SDS) for 1,2-Dithiolan-4-amine hydrochloride is not publicly available. However, based on the known hazards of similar amine hydrochlorides and organosulfur compounds, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Health Hazards: Amine hydrochlorides can be irritating to the skin, eyes, and respiratory system. Some may be harmful if swallowed.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
1,2-Dithiolan-4-amine hydrochloride is a valuable and versatile chemical building block with significant potential in drug discovery and development. Its unique 1,2-dithiolane core offers a reactive handle for targeting cellular redox systems, while the primary amine functionality allows for straightforward derivatization to explore structure-activity relationships. Although detailed experimental data for this specific compound is limited, this guide provides a robust framework for its synthesis, characterization, and potential application as a scaffold for developing novel therapeutics, particularly inhibitors of thioredoxin reductase. As with any research chemical, appropriate safety precautions should be taken during its handling and use.
References
- BenchChem. (2025). Application Notes and Protocols: 1,2-Dithiolan-4-ol as a Versatile Building Block for Novel Therapeutic Agents. BenchChem.
- Shen, T-Y., & Walford, G. L. (1970). 4-amino-1,2-dithiolane-4-carboxylic acids. U.S. Patent No. 3,547,948. Washington, DC: U.S.
- van der Poel, S., et al. (2020). Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers.
- Nikitjuka, A., et al. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? Molecules, 28(18), 6647.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 427617, 1,2-Dithiolan-4-amine. Retrieved from [Link]
- Morera, E., Pinnen, F., & Lucente, G. (2002). Synthesis of 1,2-Dithiolane Analogues of Leucine for Potential Use in Peptide Chemistry. Organic Letters, 4(7), 1139-1142.
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Wikipedia contributors. (2023, December 29). 1,2-Dithiolane. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Garner, B., et al. (2015). Proposed fragmentation of LA determined by MS.
- S. H. Yalkowsky, S. H., & He, Y. (2018).
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Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
- Google Patents. (2017).
- M. A. M. Ishak, M. A. M., et al. (2023). Physicochemical Properties of N,N-Diethylethanolammonium Chloride/Ethylene Glycol-Based Deep Eutectic Solvent for Replacement of Ionic Liquid.
- Nikitjuka, A., et al. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? PubMed.
- ResearchGate. (2025). Selected Methods for the Reduction of the Azido Group.
- Zhang, Y., et al. (2025). Influence of salt solution on the physicochemical properties and in vitro/ in vivo expression of mRNA/LNP. Journal of Nanobiotechnology.
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Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
- Uneme, H., et al. (1991). Synthesis and Biological Activity of 3- and 4-Aminomethyl-l,2-dithiolanes. Bioscience, Biotechnology, and Biochemistry, 55(10), 1547-1552.
- Nikitjuka, A., & Žalubovskis, R. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor?
- BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. BenchChem.
- Kim, K. R., et al. (2009). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Journal of the Korean Society for Applied Biological Chemistry, 52(5), 515-522.
- Brandán, S. A. (2018). Comparisons between the experimental available FTIR spectrum of hydrochloride form of heroin in the solid state with the corresponding predicted for the free base, cationic and hydrochloride species in the gas phase at B3LYP/6-31G* level of theory.
- TCI Chemicals. (n.d.). Mitsunobu Reaction.
- Yang, Y., & Ghorbani, M. (2024).
- Sparkman, O. D. (2020).
- Pernak, J., et al. (2019). The Relationship between the Structure and Properties of Amino Acid Ionic Liquids. Molecules, 24(18), 3245.
- Kim, D. Y., et al. (2025). Inhibition of Thioredoxin Reductase Activity and Oxidation of Cellular Thiols by Antimicrobial Agent, 2-Bromo-2-nitro-1,3-propanediol, Causes Oxidative Stress and Cell Death in Cultured Noncancer and Cancer Cells. Molecules, 30(9), 2647.
- Cielecka-Piontek, J., et al. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Molecules, 29(2), 264.
- ResearchGate. (2025).
- SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column.
- Nadir, U. K., & Arora, A. (1996). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids.
- Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6520.
- Voinov, V. G., & Laskin, J. (2014). Understanding MS/MS fragmentation pathways of small molecular weight molecules.
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- Prasain, J. (2011). Ion fragmentation of small molecules in mass spectrometry.
- Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis.
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Technical Guide: Superior Gold Surface Functionalization via 1,2-Dithiolan-4-amine
Executive Summary
For decades, linear alkanethiols (e.g., mercaptohexanol, cysteamine) have been the standard for generating Self-Assembled Monolayers (SAMs) on gold surfaces. However, these monodentate ligands suffer from significant thermodynamic instability, leading to ligand desorption, exchange with biological thiols (e.g., glutathione), and aggregation in physiological media.
This guide details the technical superiority of 1,2-Dithiolan-4-amine (an amine-functionalized cyclic disulfide, structurally related to thioctic/lipoic acid) as a robust anchoring motif. By leveraging the chelate effect of the dithiolane ring, researchers can achieve surface stability orders of magnitude higher than linear analogs, while the primary amine provides a versatile handle for downstream bioconjugation.
Part 1: The Thermodynamic Advantage (Mechanism)
The primary failure mode of linear thiol-gold bonds is their susceptibility to oxidative desorption and ligand exchange. A single Au-S bond has a homolytic bond strength of approximately 40-50 kcal/mol. While strong, this bond is dynamic. In complex biological media, endogenous thiols (like DTT or glutathione) competitively displace monodentate ligands, stripping the nanoparticle of its coating.
The Dithiolane Anchor (Chelate Effect)
1,2-Dithiolan-4-amine utilizes a cyclic disulfide ring that opens upon adsorption to form two Au-S bonds.
-
Entropic Stabilization: Even if one sulfur atom momentarily detaches due to thermal fluctuation, the second sulfur remains anchored, keeping the molecule in the "zone of reaction" and allowing the first bond to reform immediately. This is the classical chelate effect .
-
Defined Orientation: Unlike linear thiols which can adopt disordered "lying-down" phases at low densities, the rigid dithiolane ring enforces a more perpendicular orientation, maximizing packing density and steric protection of the gold surface.
Visualization: Linear vs. Cyclic Binding Kinetics
The following diagram illustrates the vulnerability of linear thiols compared to the bidentate stability of the dithiolane anchor.
Caption: Comparative stability kinetics. Linear thiols risk total desorption, whereas dithiolanes undergo reversible transient fluctuations due to the dual-anchor mechanism.
Part 2: Comparative Performance Data
The following table synthesizes data comparing standard linear amine-thiols (e.g., Cysteamine) against 1,2-Dithiolan-4-amine functionalized surfaces.
| Feature | Linear Thiol (e.g., Cysteamine) | 1,2-Dithiolan-4-amine | Scientific Rationale |
| Binding Motif | Monodentate (1 S-Au) | Bidentate (2 S-Au) | Two bonds require simultaneous breaking for desorption. |
| DTT Resistance | Low (Displaced in <1 hr) | High (Stable >24 hrs) | Multivalency increases the activation energy required for exchange [1]. |
| Oxidation Resistance | Low | Moderate-High | Cyclic structure prevents intramolecular disulfide formation in solution prior to coating. |
| Packing Density | Variable (often disordered) | High (Rigid geometry) | The dithiolane ring footprint dictates a consistent spacing (~21 Ų/molecule) [2]. |
| Shelf Life (Colloidal) | Days to Weeks | Months | Reduced aggregation due to prevention of ligand stripping. |
Part 3: Experimental Protocol (Ligand Exchange)
This protocol describes the functionalization of Citrate-Capped Gold Nanoparticles (AuNPs) with 1,2-Dithiolan-4-amine. This "Ligand Exchange" method is preferred over direct synthesis as it allows for precise control over particle size before functionalization.
Reagents
-
AuNP-Citrate: 20nm diameter, OD=1.0 (approx 1 nM).
-
Ligand Solution: 1,2-Dithiolan-4-amine hydrochloride (10 mM in DI water).
-
Buffer: 10 mM Phosphate Buffer (PB), pH 7.4.
-
Purification: Amicon Ultra-4 Centrifugal Filters (30k MWCO) or centrifugation.
Step-by-Step Workflow
-
Preparation: Adjust the pH of the AuNP-Citrate solution to ~7.0 using dilute NaOH if necessary. Citrate layers are loosely bound and pH sensitive.
-
Ligand Addition: Add the 1,2-Dithiolan-4-amine solution to the AuNP suspension.
-
Ratio: Use a 5000:1 molar excess of ligand to AuNP to drive the equilibrium.
-
Note: The dithiolane ring opens spontaneously upon contact with the gold surface.
-
-
Incubation: Stir gently (do not vortex vigorously) for 12–16 hours at room temperature in the dark.
-
Why: Bidentate binding is thermodynamically favored but kinetically slower to organize than monodentate binding. Overnight incubation ensures a dense, equilibrated monolayer.
-
-
Purification (Critical):
-
Centrifuge at 6,000 x g for 20 mins (speed depends on NP size).
-
Discard supernatant (removes displaced citrate and excess ligand).
-
Resuspend pellet in PB. Repeat 3 times.
-
-
Validation: Measure UV-Vis spectra. A shift in the Surface Plasmon Resonance (SPR) peak (typically 2-5 nm red shift) indicates successful coating due to the change in local refractive index.
Visualization: Ligand Exchange Workflow
Caption: Ligand exchange workflow transforming labile citrate-capped particles into robust amine-functionalized colloids.
Part 4: Bioconjugation Strategy
The amine group on the 1,2-Dithiolan-4-amine is not just a passive bystander; it is a chemical handle for attaching antibodies, peptides, or drugs. The most robust method is EDC/NHS coupling to carboxyl groups on the target biomolecule.
Why this is superior to direct adsorption:
Direct physical adsorption of proteins to gold is random and can denature the protein. Covalent coupling via the dithiolane-amine linker ensures the protein retains its tertiary structure and biological activity.
Reaction Scheme
-
Activation: React the Target Protein (-COOH) with EDC and NHS to form a stable NHS-ester intermediate.
-
Conjugation: Mix the NHS-activated protein with the Amine-functionalized AuNPs.
-
Bond Formation: The amine attacks the NHS-ester, forming a stable amide bond.
Caption: EDC/NHS coupling strategy utilizing the amine handle of the dithiolane anchor to covalently attach carboxylated biomolecules.
References
-
Mattoussi, H., et al. (2000). "Self-Assembly of Bidentate-Thiol-Capped Nanocrystals." Journal of the American Chemical Society. [Link]
-
Letsinger, R. L., et al. (2000). "Chemistry of Oligonucleotide-Gold Nanoparticle Conjugates." Bioconjugate Chemistry. [Link]
-
Xue, Y., et al. (2014). "Quantifying the Stability of Mono- and Bidentate Thiols on Gold Nanoparticles." Journal of Colloid and Interface Science. [Link]
-
Sperling, R. A., & Parak, W. J. (2010). "Surface modification, functionalization and bioconjugation of colloidal inorganic nanoparticles." Philosophical Transactions of the Royal Society A. [Link]
1,2-Dithiolan-4-amine hydrochloride molecular weight and formula
Physicochemical Properties, Synthetic Methodologies, and Surface Chemistry Applications
Abstract
1,2-Dithiolan-4-amine hydrochloride (CAS 4212-02-6) is a cyclic disulfide amine primarily utilized in surface chemistry and nanotechnology. Structurally analogous to lipoic acid and the marine toxin nereistoxin, this compound serves as a robust bidentate anchor for gold surfaces (AuNPs, SAMs), offering superior stability compared to monodentate thiols due to the chelate effect. This guide provides a comprehensive technical analysis of its molecular characteristics, synthetic pathways, and application protocols in bioconjugation.
Identity & Physicochemical Profile
The following data establishes the precise chemical identity required for stoichiometric calculations in synthesis and surface functionalization.
| Parameter | Technical Specification |
| IUPAC Name | 1,2-Dithiolan-4-amine hydrochloride |
| Common Synonyms | 4-Aminodithiolane HCl; 4-Amino-1,2-dithiolane hydrochloride |
| CAS Number | 4212-02-6 (Salt); 4212-05-9 (Free Base) |
| Molecular Formula | C₃H₈ClNS₂ (Salt); C₃H₇NS₂ (Free Base) |
| Molecular Weight | 157.69 g/mol (Salt); 121.22 g/mol (Free Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in water, methanol, DMSO; insoluble in non-polar solvents (hexane, toluene) |
| pKa (Amine) | ~8.5–9.0 (Estimated based on cyclic amine analogues) |
| Melting Point | 200–205 °C (Decomposes) |
| SMILES | Cl.NC1CSSC1 |
Synthetic Methodology
The synthesis of 1,2-dithiolan-4-amine hydrochloride is non-trivial due to the high ring strain of the five-membered disulfide system. The most reliable route utilizes a benzyl-protection strategy , preventing premature polymerization of the dithiol intermediate.
Core Synthetic Route: The Benzyl Mercaptan Protocol
This pathway ensures high purity by isolating stable intermediates before the final oxidative cyclization.
Reaction Scheme Logic:
-
Nucleophilic Substitution: 1,3-Dichloro-2-propanamine is treated with benzyl mercaptan to form a stable bis-thioether.
-
Birch Reduction: Sodium in liquid ammonia removes the benzyl protecting groups, generating the unstable 1,3-dithiol.
-
Oxidative Cyclization: Iodine oxidation closes the ring to form the 1,2-dithiolane.
Figure 1: Step-wise synthesis of 1,2-dithiolan-4-amine HCl via benzyl protection.
Detailed Protocol
Note: All steps involving thiols must be performed in a fume hood due to strong odor.
-
Bis-Alkylation:
-
Dissolve 1,3-dichloro-2-propanamine hydrochloride (1 eq) in methanol.
-
Add Benzyl mercaptan (2.2 eq) and NaOH (2.2 eq).
-
Reflux for 4 hours. Concentrate and crystallize the 1,3-bis(benzylthio)propan-2-amine intermediate.
-
-
Debenzylation (Birch Conditions):
-
Dissolve the intermediate in anhydrous liquid ammonia at -78°C.
-
Add Sodium metal (small pieces) until a deep blue color persists for 15 minutes.
-
Quench with solid Ammonium Chloride. Evaporate ammonia under nitrogen flow.[1]
-
-
Cyclization & Salt Formation:
-
Dissolve the residue (dithiol) in Methanol/Water (1:1).
-
Add Iodine solution (I₂ in MeOH) dropwise until a faint yellow color persists (indicates completion of S-S bond formation).
-
Basify with NaOH to extract free amine into CH₂Cl₂, then treat with HCl gas or concentrated HCl/dioxane to precipitate the target hydrochloride salt.
-
Yield: Typically 40–60% overall.
-
Functional Applications: Surface Chemistry
The primary utility of 1,2-dithiolan-4-amine is in the functionalization of gold nanoparticles (AuNPs) and planar gold surfaces.
Mechanism: The Chelate Effect
Unlike linear thiols (e.g., cysteamine), 1,2-dithiolanes bind to gold via two sulfur atoms. This bidentate binding creates a significant entropic barrier to desorption.
-
Monodentate Thiol (R-SH): Susceptible to exchange and thermal desorption.
-
Bidentate Dithiolane (R-S-S-R): If one Au-S bond breaks, the molecule remains tethered by the second, allowing the first to reform. This results in Self-Assembled Monolayers (SAMs) with superior thermal and chemical stability.
Figure 2: Mechanistic advantage of dithiolane anchors over linear thiols on gold surfaces.
Protocol: Gold Nanoparticle Functionalization
This protocol describes converting citrate-capped AuNPs to amine-functionalized AuNPs.
-
Preparation: Prepare a 10 mM stock solution of 1,2-dithiolan-4-amine HCl in deionized water.
-
Ligand Exchange: Add the stock solution to colloidal AuNPs (e.g., 20 nm, OD 1.0) to a final concentration of 0.1 mM.
-
Note: The high excess is required to displace citrate ions.
-
-
Incubation: Stir gently at room temperature for 12 hours in the dark.
-
Purification: Centrifuge (e.g., 12,000 rpm for 20 min) to pellet the particles. Remove supernatant (containing excess ligand). Resuspend in buffer (PBS or HEPES). Repeat 3 times.
-
Result: AuNPs displaying free primary amines, ready for EDC/NHS coupling to antibodies or proteins.
Handling, Stability & Safety
-
Oxidation Sensitivity: While the disulfide ring is relatively stable, the amine group can oxidize over time. Store under inert gas (Argon/Nitrogen) at -20°C.
-
Polymerization: 1,2-Dithiolanes can undergo ring-opening polymerization (ROP) if exposed to light or heat for prolonged periods. The hydrochloride salt form significantly inhibits this compared to the free base.
-
Toxicity: Structurally related to Nereistoxin , a potent acetylcholine receptor blocker.[2] Handle with extreme care. Avoid inhalation of dust.
References
-
BenchChem. (2025). Application Notes and Protocols: 1,2-Dithiolan-4-ol as a Versatile Building Block. Retrieved from
-
Konno, H. et al. (2000). Synthesis and Biological Activity of 1,2-Dithiolanes and 1,2-Dithianes Bearing a Nitrogen-containing Substituent. Bioscience, Biotechnology, and Biochemistry.[3] Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 427617, 1,2-Dithiolan-4-amine. Retrieved from [4]
-
ChemScene. (2024). Product Data Sheet: 1,2-Dithiolan-4-amine hydrochloride. Retrieved from
-
Bieri, M. et al. (2010). Optimizing the immobilization of gold nanoparticles on functionalized silicon surfaces. ResearchGate. Link
Sources
Methodological & Application
Application Notes and Protocols: Immobilizing Proteins on Gold Electrodes via 1,2-Dithiolan-4-amine Linkers
Introduction
The precise immobilization of proteins onto solid substrates is a cornerstone of modern biotechnology, underpinning advancements in areas ranging from biosensors and diagnostics to proteomics and drug discovery.[1][2] Gold surfaces, owing to their conductivity, chemical stability, and ease of modification with self-assembled monolayers (SAMs), have emerged as a preferred platform for these applications.[1][3] This guide provides a comprehensive overview and detailed protocols for the immobilization of proteins on gold electrodes using a 1,2-dithiolan-4-amine linker. This strategy offers a robust and versatile method for creating functional, protein-modified surfaces with controlled orientation and density.[1]
The 1,2-dithiolane group exhibits a strong affinity for gold, forming a stable, self-assembled monolayer.[4] The terminal amine group of the linker then provides a reactive handle for the covalent attachment of proteins, typically through well-established amine-reactive cross-linking chemistries. This approach ensures a stable and oriented immobilization of the protein, which is crucial for maintaining its biological activity and for the sensitivity and accuracy of subsequent assays.[1]
Principle of the Method
The immobilization process is a multi-step procedure that begins with the rigorous cleaning of the gold electrode to ensure a pristine surface for monolayer formation. This is followed by the self-assembly of the 1,2-dithiolan-4-amine linker onto the gold surface. The disulfide bond in the 1,2-dithiolane ring cleaves and forms two strong gold-thiolate bonds, resulting in a densely packed and organized monolayer. The exposed amine groups are then activated, typically using a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a reactive NHS-ester.[5][6] This activated surface is then ready for the covalent immobilization of the target protein via reaction with its primary amine groups (e.g., lysine residues).
Figure 1: Overall experimental workflow for protein immobilization.
Materials and Reagents
Equipment
-
Potentiostat/Galvanostat for electrochemical cleaning and characterization
-
Sonicator bath
-
Nitrogen gas source
-
pH meter
-
Spectrophotometer (for protein concentration determination)
-
Surface Plasmon Resonance (SPR) instrument (optional, for real-time analysis)
-
Atomic Force Microscope (AFM) or Scanning Electron Microscope (SEM) (optional, for surface morphology)
Reagents
-
Gold electrodes (disk, screen-printed, or other formats)
-
1,2-Dithiolan-4-amine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Target protein (e.g., antibody, enzyme)
-
Ethanol (absolute)
-
Sulfuric acid (H₂SO₄), concentrated
-
Hydrogen peroxide (H₂O₂), 30%
-
Potassium hydroxide (KOH)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
Ethanolamine or Glycine (for blocking)
-
Deionized (DI) water (18.2 MΩ·cm)
Detailed Protocols
PART 1: Gold Electrode Cleaning and Preparation
A meticulously clean gold surface is paramount for the formation of a well-ordered and stable self-assembled monolayer. The choice of cleaning method depends on the nature of potential contaminants and the history of the electrode.
Protocol 1A: Piranha Solution Cleaning (Caution: Highly Corrosive)
Piranha solution is extremely corrosive and a strong oxidizer. Handle with extreme caution in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, and acid-resistant gloves.
-
Prepare the piranha solution by slowly adding 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄. Never add H₂SO₄ to H₂O₂. The reaction is highly exothermic.
-
Immerse the gold electrode in the freshly prepared piranha solution for 5-10 minutes.
-
Carefully remove the electrode and rinse it copiously with DI water.
-
Rinse the electrode with absolute ethanol.
-
Dry the electrode under a gentle stream of nitrogen gas.
-
Use the electrode immediately for the next step.
Protocol 1B: Electrochemical Cleaning
This method is a gentler alternative to piranha cleaning and can be highly effective.
-
Prepare a 0.5 M H₂SO₄ solution in DI water.
-
Set up a three-electrode electrochemical cell with the gold electrode as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl electrode as the reference electrode.
-
Cycle the potential of the working electrode between the hydrogen and oxygen evolution potentials (e.g., -0.2 V to +1.5 V vs. Ag/AgCl) at a scan rate of 100 mV/s for several cycles until a stable and characteristic cyclic voltammogram for clean gold is obtained.[7][8][9]
-
Rinse the electrode thoroughly with DI water and then with absolute ethanol.
-
Dry the electrode under a gentle stream of nitrogen.
-
Use the electrode immediately.
PART 2: Self-Assembly of 1,2-Dithiolan-4-amine Linker
-
Prepare a 1-10 mM solution of 1,2-dithiolan-4-amine hydrochloride in absolute ethanol.
-
Immediately after cleaning, immerse the gold electrode in the linker solution.
-
Incubate for at least 12-24 hours at room temperature in a sealed container to prevent evaporation and contamination.[10][11]
-
After incubation, remove the electrode and rinse it thoroughly with absolute ethanol to remove any non-specifically adsorbed linker molecules.
-
Dry the electrode under a gentle stream of nitrogen.
Figure 2: Self-assembly of the dithiolane linker on the gold surface.
PART 3: Protein Immobilization via EDC/NHS Coupling
This two-step procedure activates the terminal amine groups of the linker for reaction with the primary amines of the protein.[6][12]
-
Activation of the Amine-Terminated SAM:
-
Prepare a fresh activation buffer: 0.1 M MES, pH 5.5-6.0.
-
Prepare fresh solutions of 0.4 M EDC and 0.1 M NHS (or Sulfo-NHS for improved solubility) in the activation buffer immediately before use.[13]
-
Immerse the amine-functionalized electrode in a freshly prepared mixture of the EDC and NHS solutions (e.g., equal volumes) for 15-30 minutes at room temperature with gentle agitation.[14]
-
Rinse the electrode with the activation buffer to remove excess EDC and NHS.
-
-
Covalent Coupling of the Protein:
-
Prepare a solution of the target protein at a concentration of 0.1-1.0 mg/mL in a suitable coupling buffer (e.g., PBS, pH 7.4). Avoid buffers containing primary amines like Tris.[15]
-
Immediately immerse the activated electrode in the protein solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[15]
-
-
Blocking of Unreacted Sites:
-
To prevent non-specific binding in subsequent applications, it is crucial to block any remaining reactive NHS-ester groups.
-
Prepare a blocking solution, such as 1 M ethanolamine or 100 mM glycine in the coupling buffer, pH 8.0-8.5.
-
Immerse the electrode in the blocking solution for 30 minutes at room temperature.[14]
-
Rinse the electrode thoroughly with the coupling buffer and then with DI water.
-
The protein-immobilized electrode is now ready for use or can be stored in an appropriate buffer at 4°C.
-
Figure 3: EDC/NHS coupling chemistry for protein immobilization.
Characterization and Validation
Successful immobilization and the integrity of the immobilized protein should be verified using appropriate surface-sensitive techniques.
| Technique | Principle | Information Obtained |
| Cyclic Voltammetry (CV) | Measures the current response to a linear potential sweep. | Confirms the formation of a blocking layer (SAM) by observing the suppression of the redox peaks of a probe like [Fe(CN)₆]³⁻/⁴⁻.[16][17][18][19] |
| Electrochemical Impedance Spectroscopy (EIS) | Measures the impedance of the electrode-electrolyte interface over a range of frequencies. | Provides detailed information about the interfacial properties, including the charge transfer resistance, which increases upon successful SAM formation and protein immobilization.[20][21][22][23][24] |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the sensor surface upon molecular binding. | Allows for real-time, label-free monitoring of the immobilization process and subsequent binding interactions.[25][26][27][28] |
| Atomic Force Microscopy (AFM) / Scanning Electron Microscopy (SEM) | Imaging techniques that provide topographical information of the surface. | Can visualize the morphology of the surface at different stages of the immobilization process, confirming the presence of the protein layer.[29][30] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low protein immobilization efficiency | Incomplete cleaning of the gold surface. | Use a more rigorous cleaning protocol (e.g., piranha solution if not already used). |
| Incomplete SAM formation. | Increase the incubation time for the linker solution; ensure the linker solution is fresh. | |
| Inactive EDC/NHS. | Prepare fresh EDC and NHS solutions immediately before use. | |
| Inappropriate pH for coupling. | Ensure the activation step is performed at pH 5.5-6.0 and the coupling step at pH 7.4. | |
| High non-specific binding | Incomplete blocking of unreacted sites. | Increase the concentration or incubation time of the blocking agent. |
| Hydrophobic or electrostatic interactions. | Include a mild detergent (e.g., Tween-20) in the washing buffers. | |
| Loss of protein activity | Denaturation during immobilization. | Optimize the protein concentration and incubation conditions (e.g., lower temperature). |
| Unfavorable orientation. | Consider using a linker with a different chain length to provide more flexibility. |
References
-
Strategies in Protein Immobilization on a Gold Surface. (2015). Journal of the Korean Ceramic Society. [Link]
-
Gold nanoparticles as an immobilization platform : towards a generalizable strategy to immobilize active enzymes on surfaces - The University of Texas at Austin. The University of Texas at Austin. [Link]
-
EDC/NHS conjugation: Is it possible to activate amine first?. (2022). ResearchGate. [Link]
-
Characterization of protein immobilization on nanoporous gold using atomic force microscopy and scanning electron microscopy - PMC. (2011). PMC. [Link]
-
1,2-dithiolane probe design and synthesis a After opening or reduction... - ResearchGate. ResearchGate. [Link]
-
Cyclic Voltammetry Characterization of Microparticle Monolayers | Request PDF - ResearchGate. ResearchGate. [Link]
-
Immobilization Techniques for Aptamers on Gold Electrodes for the Electrochemical Detection of Proteins: A Review - PMC. PMC. [Link]
-
A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. (2023). Portland Press. [Link]
-
Real-Time Monitoring of Chemisorption of Antibodies onto Self-Assembled Monolayers Deposited on Gold Electrodes Using Electrochemical Impedance Spectroscopy | Langmuir - ACS Publications. ACS Publications. [Link]
-
Cyclic Voltammetric and Scanning Electrochemical Microscopic Study of Menadione Permeability through a Self-Assembled Monolayer on a Gold Electrode - Allen J. Bard. The University of Texas at Austin. [Link]
-
Supplementary Information for: Characterization of Protein Immobilization on Nanoporous Gold using Atomic Force Microscopy and S - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
-
ELECTRODE CLEANING PROTOCOL - BTX. BTX. [Link]
-
May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? - MDPI. (2023). MDPI. [Link]
-
Self-Assembled Monolayers for Uricase Enzyme Absorption Immobilization on Screen-Printed Gold Electrodes Modified - MDPI. (2023). MDPI. [Link]
-
Help with cleaning a gold electrode!? - ResearchGate. ResearchGate. [Link]
-
Electrochemical Impedance Spectroscopy (EIS): Principles, Construction, and Biosensing Applications - PMC. PMC. [Link]
-
Electrochemistry of redox-active self-assembled monolayers - PMC - NIH. PMC. [Link]
-
Immobilization and Characterization of Enzyme-Functionalized Gold Nanoparticles on Gold Surfaces through Streptavidin–Biotin Binding | Langmuir - ACS Publications. ACS Publications. [Link]
-
What is surface plasmon resonance (SPR)? - Cytiva. Cytiva. [Link]
-
Nanoporous gold electrodes modified with self-assembled monolayers for electrochemical control of the surface charge - RSC Publishing. RSC Publishing. [Link]
-
4-Amino-1,2-dithiolane-4-carboxylic Acid (Adt) as Cysteine Conformationally Restricted Analogue. Synthetic Protocol for Adt Containing Peptides - PubMed. (2000). PubMed. [Link]
-
Regenerative Strategy of Gold Electrodes for Long-Term Reuse of Electrochemical Biosensors - PMC. PMC. [Link]
-
Surface plasmon resonance1. University of Leicester. [Link]
-
Electrochemical Impedance Spectroscopy-Based Biosensors for Label-Free Detection of Pathogens - MDPI. MDPI. [Link]
-
Are there cleaning guidelines for reusable transducers and electrodes? - BIOPAC. BIOPAC. [Link]
-
On-Chip Electrochemical Impedance Spectroscopy for Biosensor Arrays. University of California, Santa Cruz. [Link]
-
May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? - ResearchGate. ResearchGate. [Link]
-
Immobilization of Proteins on Gold Surfaces - PubMed. (2020). PubMed. [Link]
-
General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. CD Bioparticles. [Link]
-
Electrolytic Cleaning and Conditioning of Gold Redox Probes in Flotation Circuits - CDC Stacks. CDC Stacks. [Link]
-
Gold electrode modified by self-assembled monolayers of thiols to determine DNA sequences hybridization - Indian Academy of Sciences. Indian Academy of Sciences. [Link]
-
Synthesis and characterization of simple self-assembling, nanoporous monolayer assemblies: a new strategy for molecular recognit - SciSpace. SciSpace. [Link]
-
Determining Surface Coverage of Self-Assembled Monolayers on Gold Electrodes. Journal of Laboratory Chemical Education. [Link]
-
Electrochemical Impedance Spectroscopy in the Characterisation and Application of Modified Electrodes for Electrochemical Sensors and Biosensors - MDPI. (2022). MDPI. [Link]
-
Amine coupling through EDC/NHS: a practical approach - ResearchGate. ResearchGate. [Link]
-
Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart. Creative BioMart. [Link]
-
Electrochemical Impedance Spectroscopy Based Biosensors: Mechanistic Principles, Analytical Examples and Challenges towards Commercialization for As - SciSpace. SciSpace. [Link]
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Surface plasmon resonance (SPR) chip modification with dithiolane amines
Application Note: High-Stability SPR Chip Functionalization with Dithiolane Amines
Executive Summary
This guide details the protocol for modifying gold Surface Plasmon Resonance (SPR) sensor chips with dithiolane amines (e.g., Lipoic Acid-PEG-Amine). Unlike traditional linear alkanethiols, dithiolane-based Self-Assembled Monolayers (SAMs) utilize a bidentate anchoring mechanism. This creates a hyper-stable interface resistant to desorption during harsh regeneration cycles or long-term kinetic assays.
Key Advantages:
-
Enhanced Stability: The "chelate effect" of the dithiolane ring provides two sulfur-gold bonds per molecule, significantly lowering the desorption rate compared to monodentate linear thiols.
-
Reduced Non-Specific Binding (NSB): When coupled with a Polyethylene Glycol (PEG) spacer, these surfaces resist protein fouling, improving signal-to-noise ratios.
-
Versatile Bioconjugation: The terminal amine group (-NH₂) serves as a universal docking site for carboxyl-containing ligands via EDC/NHS chemistry or amine-reactive crosslinkers.
Mechanistic Insight: The Chelate Effect
To understand the superiority of dithiolane amines, one must look at the thermodynamics of binding. Linear thiols (e.g., 11-amino-1-undecanethiol) bind via a single Au-S bond (approx. 45 kcal/mol). If this bond breaks, the molecule desorbs.
In contrast, dithiolanes (derivatives of lipoic acid) form two Au-S bonds. For the molecule to desorb, both bonds must break simultaneously—a statistically unlikely event. This is known as the chelate effect , which provides entropic stability.
Figure 1: Comparative Anchoring Mechanism
Caption: Figure 1. The bidentate binding of dithiolanes creates a robust anchor (Right) compared to the single point of failure in linear thiols (Left).
Material Selection & Preparation
Selecting the correct dithiolane derivative is critical for assay success. Pure lipoic acid amines can be hydrophobic; therefore, PEGylated variants are recommended for biological applications.
Table 1: Reagent Selection Guide
| Reagent Type | Structure | Hydrophilicity | Rec. Solvent | Primary Application |
| Lipoic Acid Amine | Dithiolane-C₅-NH₂ | Low | Ethanol | Small molecule sensing; Hydrophobic ligands. |
| PEG-Dithiolane Amine | Dithiolane-PEGₙ-NH₂ | High | Ethanol/Water | Protein/Antibody interaction; Low fouling req. |
| Mixed SAM Solution | Dithiolane-PEG-NH₂ + Dithiolane-PEG-OH | High | Ethanol | Spacing out ligands to prevent steric hindrance. |
Recommended Stock Solution:
-
Concentration: 1 mM to 5 mM (higher concentrations favor faster assembly but may lead to multilayers if not washed properly).
-
Solvent: Absolute Ethanol (degassed). If using long PEG chains (>PEG12), a 90:10 Ethanol:Water mixture improves solubility.
Detailed Protocol: Surface Functionalization
Safety Note: Piranha solution is extremely dangerous. It reacts violently with organics. Wear full PPE (face shield, acid apron).
Phase 1: Surface Cleaning (Critical)
Goal: Remove organic contaminants to expose bare gold atoms.
-
UV/Ozone: Expose the bare gold chip to UV/Ozone for 20 minutes.
-
Rinse: Wash copiously with deionized water (18.2 MΩ) and dry with nitrogen gas.
-
(Optional but Recommended)Wet Clean: If the chip is heavily contaminated, immerse in a Piranha solution (3:1 H₂SO₄:H₂O₂) for 30 seconds, then rinse immediately and extensively with water. Skip this if using pre-mounted plastic-housed chips.
Phase 2: SAM Formation
Goal: Form a dense, ordered monolayer of dithiolane amines.
-
Preparation: Dissolve the Dithiolane-PEG-Amine to a final concentration of 1 mM in degassed absolute ethanol.
-
Incubation: Immerse the gold chip in the solution.
-
Time: Minimum 12 hours (Overnight recommended). Dithiolanes assemble slower than linear thiols due to the bulky head group.
-
Conditions: Room temperature, dark (to prevent photo-oxidation), sealed container.
-
-
Washing:
Phase 3: Validation & Activation
Goal: Confirm amine presence and couple ligand.
-
Validation (Contact Angle): A successful amine surface will have a contact angle of ~40-60° (depending on pH/protonation). Bare gold is ~70-80° (if slightly contaminated) or <10° (if ultra-clean).
-
In-Situ SPR Activation:
-
Dock the chip into the SPR instrument.[3]
-
Prime with Running Buffer (e.g., HBS-N: 10 mM HEPES, 150 mM NaCl, pH 7.4).
-
Note: Since the surface is Amine-terminated , you cannot use the standard EDC/NHS activation on the chip. Instead, you must activate the Ligand (if it contains carboxyls) or use a crosslinker (e.g., Glutaraldehyde or Bis(sulfosuccinimidyl) suberate - BS3).
-
Workflow Diagram: From Bare Gold to Ligand Capture
Caption: Figure 2.[1][4] Step-by-step workflow for generating and utilizing the dithiolane-amine surface.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Ligand Binding | Low amine density or steric hindrance. | Use a mixed SAM (10% Amine, 90% OH-terminated dithiolane) to space out binding sites. |
| High Baseline Drift | Desorption of SAM. | Ensure "Cleaning" step was sufficient. Switch to a longer incubation time (24h) to maximize bidentate bonding. |
| High Non-Specific Binding | Hydrophobic patches. | Switch to a PEGylated dithiolane (PEG > 6 units). Add BSA or Tween-20 to the running buffer. |
| Cloudy Incubation Solution | Polymerization of dithiolane. | Ensure solvent is degassed. Disulfides can polymerize in the presence of oxygen and trace radicals. |
References
-
Nuzzo, R. G., & Allara, D. L. (1983). Adsorption of bifunctional organic disulfides on gold surfaces. Journal of the American Chemical Society.
-
Chinwangso, P., et al. (2011). Unsymmetrical Dithiolane-Based SAMs for Resisting Protein Adsorption. Biomacromolecules.
-
BroadPharm. PEG-Thiol Reagents and Protocols for Surface Modification.
-
Cytiva (formerly GE Healthcare). Surface Plasmon Resonance (SPR) Sensor Chip Surface Modification Guide.
-
Xue, Y., et al. (2014). Dithiolane-Derived Ligands for Robust Surface Functionalization of Gold Nanoparticles. Analyst.
Disclaimer: This protocol is for research use only. Always consult Material Safety Data Sheets (MSDS) before handling chemicals like Piranha solution or EDC.
Sources
Application Notes and Protocols for Optimal Solvent Selection in the Deposition of 1,2-Dithiolan-4-amine Hydrochloride
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of solvents for the deposition of 1,2-Dithiolan-4-amine hydrochloride. The quality of thin films, crucial for various applications including drug delivery systems and functional coatings, is profoundly influenced by the choice of solvent. This guide elucidates the theoretical underpinnings of solvent selection, provides detailed experimental protocols for solvent screening, and outlines key characterization techniques to evaluate film quality. By understanding the interplay between the physicochemical properties of 1,2-Dithiolan-4-amine hydrochloride and solvent characteristics, researchers can achieve uniform, stable, and functional thin films.
Introduction: The Critical Role of Solvent Selection
1,2-Dithiolan-4-amine hydrochloride is a heterocyclic compound of interest in pharmaceutical and materials science due to its reactive disulfide bridge and primary amine functionality. The deposition of this compound as a thin film is a critical step in the fabrication of various functional devices and delivery systems. The choice of solvent is paramount as it dictates the solubility of the compound, the stability of the solution, and ultimately, the morphology, crystallinity, and uniformity of the deposited film. An inappropriate solvent can lead to poor film quality, characterized by aggregation, cracking, or incomplete coverage, thereby compromising the intended functionality.
The hydrochloride salt form of 1,2-Dithiolan-4-amine suggests a significant degree of polarity, making it more amenable to dissolution in polar solvents.[1] This guide will explore a systematic approach to identifying the optimal solvent system that ensures the formation of high-quality thin films of this compound.
Theoretical Framework for Solvent Selection
The principle of "like dissolves like" is a fundamental concept in chemistry that guides solvent selection. For 1,2-Dithiolan-4-amine hydrochloride, a molecule possessing both a polar amine hydrochloride group and a less polar dithiolane ring, a nuanced approach is required. Key solvent properties to consider include:
-
Polarity: The polarity of the solvent, often quantified by its dielectric constant, plays a crucial role in dissolving ionic or polar solutes.[2] For amine hydrochlorides, polar solvents are generally preferred to facilitate dissolution.[1]
-
Hydrogen Bonding Capability: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly influence the solubility of compounds with amine and hydrochloride functionalities.
-
Volatility: The solvent's boiling point and vapor pressure affect the evaporation rate during deposition. A rapid evaporation rate can lead to amorphous and non-uniform films, while a very slow rate can result in large crystal domains and potential solvent retention in the film.[3]
A more quantitative approach to solvent selection involves the use of Hansen Solubility Parameters (HSP) . HSP theory decomposes the total cohesive energy of a substance into three components:
-
δD (Dispersion): Arising from van der Waals forces.
-
δP (Polar): Stemming from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.
Experimental Workflow for Optimal Solvent Determination
A systematic experimental approach is the most reliable method to determine the optimal solvent. The following workflow provides a structured methodology for solvent screening and film quality assessment.
Caption: Experimental workflow for solvent selection.
Materials
-
1,2-Dithiolan-4-amine hydrochloride (purity ≥98%)
-
Candidate Solvents (ACS grade or higher):
-
Deionized (DI) Water
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
Isopropanol (IPA)
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
-
Substrates:
-
Silicon wafers (for FTIR and AFM)
-
Glass microscope slides (for visual inspection and SEM)
-
-
Nitrogen or Argon gas for drying.
Protocol 1: Solubility Assessment
-
Qualitative Assessment:
-
To a series of small vials, add approximately 1-2 mg of 1,2-Dithiolan-4-amine hydrochloride.
-
To each vial, add 1 mL of a candidate solvent.
-
Vortex each vial for 30 seconds and observe the dissolution.
-
If the solid dissolves completely, it is considered "soluble." If some solid remains, it is "partially soluble." If no dissolution is observed, it is "insoluble."
-
Record the observations.
-
-
Quantitative Assessment (for soluble candidates):
-
Prepare saturated solutions of 1,2-Dithiolan-4-amine hydrochloride in the most promising solvents from the qualitative assessment.
-
Equilibrate the solutions at a controlled temperature (e.g., 25 °C) for several hours with stirring.
-
Centrifuge the solutions to pellet any undissolved solid.
-
Carefully extract a known volume of the supernatant and evaporate the solvent.
-
Weigh the remaining solid to determine the solubility in mg/mL.
-
Protocol 2: Thin Film Deposition
-
Clean the silicon wafers and glass slides by sonicating them sequentially in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates under a stream of nitrogen or argon gas.
-
For enhanced surface wettability, treat the substrates with oxygen plasma for 5 minutes immediately before use.
-
Prepare solutions of 1,2-Dithiolan-4-amine hydrochloride in the chosen solvents at a concentration of 10 mg/mL. Ensure the compound is fully dissolved.
-
Filter the solutions through a 0.2 µm syringe filter to remove any particulate matter.
-
Place a cleaned substrate on the spin coater chuck and ensure it is centered.
-
Dispense a small volume (e.g., 50 µL) of the solution onto the center of the substrate.
-
Start the spin coater with the following two-step program:
-
After the spin coating process is complete, carefully remove the substrate and bake it on a hotplate at 60 °C for 10 minutes to remove any residual solvent.
-
Prepare solutions of 1,2-Dithiolan-4-amine hydrochloride in the chosen solvents at a concentration of 10 mg/mL.
-
Filter the solutions through a 0.2 µm syringe filter.
-
Place a cleaned substrate on a level surface in a controlled environment (e.g., a petri dish to slow down evaporation).
-
Carefully dispense a small, fixed volume (e.g., 20 µL) of the solution onto the center of the substrate.[6][7]
-
Allow the solvent to evaporate slowly at room temperature. To further control the evaporation rate, the petri dish can be partially covered.
-
Once the solvent has completely evaporated, bake the substrate on a hotplate at 60 °C for 10 minutes.
Film Characterization Techniques
The quality of the deposited films should be assessed using a combination of microscopic and spectroscopic techniques.
Morphological Analysis
-
Atomic Force Microscopy (AFM): AFM provides high-resolution topographical images of the film surface, allowing for the quantification of surface roughness and the identification of features such as pinholes or aggregates.
-
Scanning Electron Microscopy (SEM): SEM offers a wider field of view to assess the overall uniformity and continuity of the film. It can also reveal larger-scale defects like cracks or dewetting.
Chemical and Structural Analysis
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR, particularly in the Attenuated Total Reflectance (ATR) mode, can confirm the presence of 1,2-Dithiolan-4-amine hydrochloride on the substrate and provide information about its chemical integrity after the deposition process.[1][8]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can verify the elemental composition and chemical states of the elements in the top few nanometers of the film, confirming the presence of the amine and disulfide functionalities.[9][10]
Expected Results and Discussion
The choice of solvent will have a significant impact on the resulting film morphology. A hypothetical summary of expected outcomes is presented in the table below.
| Solvent | Polarity (Dielectric Constant) | Boiling Point (°C) | Expected Film Quality (Spin Coating) | Expected Film Quality (Drop Casting) |
| DI Water | High (80.1) | 100 | Potentially non-uniform due to high surface tension and slow evaporation, may exhibit the "coffee-ring" effect. | Prone to the "coffee-ring" effect, leading to a thick ring of material at the edge and a thin center. |
| Methanol | High (32.7) | 65 | Likely to produce more uniform films than water due to lower surface tension and faster evaporation. | May result in smaller, more numerous crystals due to rapid evaporation. |
| Ethanol | Moderate (24.5) | 78 | Good candidate for uniform film formation. | Slower evaporation than methanol may allow for the formation of larger crystalline domains. |
| Isopropanol | Moderate (18.3) | 82 | Similar to ethanol, a good candidate for uniform films. | Slower evaporation may lead to well-defined crystalline structures. |
| DMF | High (36.7) | 153 | High boiling point may lead to residual solvent in the film if not properly annealed. Can produce very smooth films. | Very slow evaporation can lead to large, well-ordered crystals. |
| DMSO | High (46.7) | 189 | Very high boiling point makes complete solvent removal challenging, potentially leading to film defects. | Extremely slow evaporation, which can be advantageous for growing large single crystals but may be impractical. |
The relationship between solvent properties and the deposition outcome can be visualized as follows:
Sources
- 1. harricksci.com [harricksci.com]
- 2. processchemistryportal.com [processchemistryportal.com]
- 3. HSPiP | Hansen Solubility Parameters [hansen-solubility.com]
- 4. US6436851B1 - Method for spin coating a high viscosity liquid on a wafer - Google Patents [patents.google.com]
- 5. ijirset.com [ijirset.com]
- 6. researchgate.net [researchgate.net]
- 7. nanocomposix.com [nanocomposix.com]
- 8. piketech.com [piketech.com]
- 9. MatSolCa MSC | MI tool for HSP, SP & LogP as solubility prediction [dmar.riken.jp]
- 10. corpus.ulaval.ca [corpus.ulaval.ca]
Troubleshooting & Optimization
Technical Support Center: Mitigating Non-specific Adsorption on Amine-Functionalized Gold Surfaces
Welcome to the technical support center dedicated to addressing a critical challenge in biosensor and immunoassay development: non-specific adsorption on amine-functionalized gold surfaces. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common experimental hurdles. By understanding the underlying principles and implementing the robust protocols outlined here, you can significantly enhance the signal-to-noise ratio, sensitivity, and reliability of your assays.
Understanding the Problem: The "Why" and "How" of Non-Specific Adsorption
Non-specific adsorption, or non-specific binding (NSB), refers to the undesirable attachment of molecules to the sensor surface in a manner that is not mediated by the specific recognition element (e.g., an antibody or aptamer). On amine-functionalized gold surfaces, this phenomenon can lead to false-positive signals, reduced sensitivity, and poor reproducibility.[1][2]
The primary drivers of non-specific adsorption are a combination of intermolecular forces:
-
Hydrophobic Interactions: Many proteins and other biomolecules have hydrophobic regions that can interact with even subtly hydrophobic patches on the sensor surface.[3][4][5]
-
Electrostatic Interactions: The amine groups on the functionalized surface are typically protonated at physiological pH, resulting in a net positive charge. This can lead to the electrostatic attraction of negatively charged molecules in the sample.[6][7]
-
Hydrogen Bonding and Van der Waals Forces: These weaker, short-range interactions can also contribute to the accumulation of non-target molecules on the surface.[3][6]
The following diagram illustrates the fundamental difference between specific and non-specific binding events at the sensor surface.
Caption: Specific vs. Non-Specific Binding on an Amine-Functionalized Gold Surface.
Troubleshooting Guide
This section addresses common issues encountered during experiments in a question-and-answer format, providing step-by-step solutions.
Question 1: I'm observing a high background signal even before introducing my analyte. What are the likely causes and how can I fix it?
A high baseline signal often points to issues with the surface functionalization or the running buffer.
Answer:
This is a common problem that can often be traced back to two main areas: incomplete surface passivation or contaminants in your buffer.
Protocol: Surface Passivation and Buffer Optimization
-
Ensure Complete Amine Activation and Deactivation: During the ligand immobilization process using EDC/NHS chemistry, it is crucial to deactivate any unreacted NHS-esters to prevent them from binding non-target proteins.
-
Step 1: Activation: Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in a suitable buffer (e.g., MES, pH 6.0).
-
Step 2: Ligand Immobilization: Inject your carboxyl-containing ligand over the activated surface.
-
Step 3: Deactivation (Crucial for NSB reduction): Inject a 1 M solution of ethanolamine-HCl (pH 8.5) to quench all unreacted NHS-esters.[8][9] Ensure a sufficient injection time to fully deactivate the surface.
-
-
Introduce a Blocking Agent: After ligand immobilization and deactivation, a dedicated blocking step is highly recommended.
-
Bovine Serum Albumin (BSA): BSA is a widely used blocking agent that can adsorb to any remaining active sites on the surface, preventing non-specific binding of other proteins.[3][10] Prepare a 1% (w/v) solution of high-purity BSA in your running buffer and inject it over the sensor surface.
-
Poly(ethylene glycol) (PEG): PEG is a hydrophilic polymer that can create a hydration layer on the surface, effectively repelling proteins.[11][12][13] You can either use a PEG-based blocking agent after immobilization or incorporate PEG into your self-assembled monolayer (SAM). For example, a mixed SAM of an amine-terminated thiol and a PEG-thiol can be highly effective.[14]
-
-
Optimize Your Running Buffer: The composition of your running buffer plays a significant role in minimizing non-specific interactions.
-
Increase Ionic Strength: For interactions driven by electrostatics, increasing the salt concentration (e.g., up to 500 mM NaCl) can help shield surface charges and reduce non-specific binding.[3]
-
Add a Surfactant: To counteract hydrophobic interactions, include a non-ionic surfactant like Tween 20 at a low concentration (e.g., 0.005% v/v) in your running buffer.[3][10]
-
Adjust pH: The pH of the running buffer can influence the charge of both the surface and the proteins in your sample.[3] Experiment with a pH that is close to the isoelectric point of the interfering proteins to minimize electrostatic interactions.[2]
-
Question 2: My negative control shows significant binding. How do I differentiate this from a true signal and reduce it?
High signal from a negative control is a clear indicator of non-specific binding.
Answer:
This is a critical issue that directly impacts the validity of your results. The goal is to create a surface environment where only the specific interaction is favored.
Workflow for Diagnosing and Mitigating Negative Control Binding
Caption: Troubleshooting Workflow for High Negative Control Signal.
Table 1: Buffer Optimization Strategies
| Parameter | Recommended Range | Rationale |
| Salt Concentration (e.g., NaCl) | 150 mM - 500 mM | Shields electrostatic interactions.[3] |
| Non-ionic Surfactant (e.g., Tween 20) | 0.005% - 0.05% (v/v) | Reduces hydrophobic interactions.[3][15] |
| pH | 6.0 - 8.0 | Modulates surface and protein charge.[3] |
| Blocking Protein (e.g., BSA) | 0.1% - 1% (w/v) | Passivates the surface.[3][10] |
Frequently Asked Questions (FAQs)
Q: What is the best blocking agent to use?
A: The ideal blocking agent is system-dependent. For many protein-based assays, a 1% BSA solution is a good starting point.[3][10] For applications requiring a more inert surface, particularly with complex samples like serum or plasma, PEGylation is often more effective.[11][12][13] It is recommended to empirically test a few different blocking agents to determine the most effective one for your specific assay.
Q: How do I know if my surface functionalization with an amine-terminated thiol has worked?
A: Successful functionalization can be verified using surface-sensitive techniques. X-ray Photoelectron Spectroscopy (XPS) can confirm the presence of nitrogen from the amine groups on the gold surface.[16][17] Alternatively, you can use a reactive probe, such as an NHS-ester activated fluorophore, which will only bind to a surface that has available primary amines.
Q: Can the choice of amine-terminated thiol affect non-specific binding?
A: Yes. While the amine group provides the anchor for covalent immobilization, the length and nature of the alkyl chain can influence the properties of the monolayer. Shorter chain thiols may result in a less ordered monolayer with more exposed gold, which can increase hydrophobic interactions. Longer chain thiols can create a more densely packed and ordered monolayer, which can help to reduce non-specific binding.[18]
Q: I've tried all the recommended buffer additives, but I still have significant non-specific binding. What else can I do?
A: If extensive optimization of the blocking and buffer conditions does not resolve the issue, you may need to consider more fundamental changes to your experimental design. This could include exploring different surface chemistries, such as using a carboxyl-terminated SAM and immobilizing your ligand via its amine groups. Alternatively, using a capture-based approach, where a high-affinity antibody is immobilized to capture the target, can sometimes result in a lower background compared to direct covalent immobilization.[10]
References
- ACS Applied Materials & Interfaces. (2024, October 19).
- MDPI. (2022, January 19). Advances in Amine-Surface Functionalization of Inorganic Adsorbents for Water Treatment and Antimicrobial Activities: A Review.
- Frontiers. (2016, February 28).
- Nicoya Lifesciences. (2020, December 10). 4 Ways to Reduce Non-Specific Binding in SPR Experiments.
- Amine and Acid-Functionalized Gold Nanoparticles via Thiol-Ene Click Chemistry: A Bio-Orthogonal Route for Surface Bioconjug
- Semantic Scholar.
- Modulating the catalytic activity of gold nanoparticles using amine-termin
- ResearchGate. (2025, August 10).
- iGii. (2025, August 14). A guide to reducing noise and increasing sensitivity in biosensors.
- MDPI. (2024, March 27). Critical Issues on the Surface Functionalization of Plasmonic Au-Ag/TiO 2 Thin Films with Thiolated Oligonucleotide-Based Biorecognition Elements.
- ACS Publications. (2015, March 10).
- ACS Publications. (2013, December 11). Organization of Alkane Amines on a Gold Surface: Structure, Surface Dipole, and Electron Transfer | The Journal of Physical Chemistry C.
- PMC. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection.
- Benchchem. Application Notes and Protocols for Amine Coupling Chemistry on 7-Amino-heptanethiol Modified Surfaces.
- PubMed. (2006, June 20). Formation of gold nanoparticles using amine reducing agents.
- Benchchem. Technical Support Center: Refinement of Enzyme Assays to Reduce Background Noise.
- 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. (2024, November 7).
- PubMed. (2008, November 19). Amine-functionalized gold nanoparticles as non-cytotoxic and efficient intracellular siRNA delivery carriers.
- Repelling and ordering: the influence of poly(ethylene glycol) on protein adsorption. (2017, October 9).
- ResearchGate. (2025, October 7). The Interaction of Amines with Gold Nanoparticles.
- ACS Publications. (2019, November 6). Optimized Immobilization of Biomolecules on Nonspherical Gold Nanostructures for Efficient Localized Surface Plasmon Resonance Biosensing | Analytical Chemistry.
- Regulations.gov. Are PEG Molecules a Universal Protein Repellent?.
- YouTube. (2025, December 30). How Does Charge Impact Surface Hydrophobicity?.
- Patsnap Synapse. (2025, May 9). How to Reduce Background Noise in ELISA Assays.
- ResearchGate. (2025, October 16). (PDF)
- Creative Proteomics.
- Noise Reduction and Drift Compensation in Electrochemical and Optical Biosensors. (2025, December 22).
- The Interaction of Amines with Gold Nanoparticles. (2023, April 28).
- Bitesize Bio. (2025, May 20). Surface Plasmon Resonance Troubleshooting - SPR Assay Advice.
- Reduction of nonspecific binding proteins to self-assembled monolayer on gold surface.
- IdeaExchange@UAkron. Effects of Hydrophobicity and Hydrophilicity on Adsorption of Blood Plasma Protein.
- How to Minimize Noise in Biosignals for Accurate D
- MDPI. (2023, August 4). Blocking Nonspecific Interactions Using Y-Shape Poly(ethylene glycol).
- Guide to Running an SPR Experiment. (2022, July 27).
- MDPI. (2024, July 31).
- Patsnap Synapse. (2025, May 9). How to Block a Membrane to Reduce Non-Specific Binding.
- PMC. Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG)
- ThermoFisher.
- ResearchGate. (2025, August 6).
- YouTube. (2024, February 20). Effect of Surface Charge of Adsorbent in Adsorption.
Sources
- 1. blog.igii.uk [blog.igii.uk]
- 2. general-lab-solutions.dksh.com.sg [general-lab-solutions.dksh.com.sg]
- 3. nicoyalife.com [nicoyalife.com]
- 4. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Repelling and ordering: the influence of poly(ethylene glycol) on protein adsorption - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP05445A [pubs.rsc.org]
- 13. hyo-med.ac.jp [hyo-med.ac.jp]
- 14. pubs.acs.org [pubs.acs.org]
- 15. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 16. Frontiers | Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications [frontiersin.org]
- 17. semanticscholar.org [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 1,2-Dithiolan-4-amine Hydrochloride Adsorption
Core Concept: The Dithiolane Advantage & Challenge
Welcome to the technical guide for 1,2-Dithiolan-4-amine hydrochloride. Unlike simple linear alkanethiols (e.g., cysteamine), this molecule utilizes a dithiolane ring (similar to lipoic acid) as its anchor.
Why this matters:
-
Thermodynamic Stability: The dithiolane ring forms two sulfur-gold bonds (bidentate chelation). This creates a Self-Assembled Monolayer (SAM) that is significantly more resistant to desorption and thermal stress than monodentate thiols.
-
Kinetic Penalty: Because the molecule must coordinate two sulfur atoms simultaneously to the lattice, the reorganization phase—where molecules stand up and pack tightly—is kinetically slower than for simple thiols. Incubation time is the critical variable controlling surface density.
Interactive Troubleshooting & Optimization Guide
FAQ 1: "How long should I incubate my gold chip? Is 1 hour enough?"
Short Answer: No. While adsorption happens in minutes, ordering takes hours. For high-performance biosensing, 12 to 24 hours is the required standard.
Technical Deep Dive: Dithiolane adsorption follows a Three-Stage Kinetic Model , distinct from the two-stage model of simple thiols.
-
Stage I (0–10 mins): Fast, diffusion-controlled adsorption. Molecules land randomly, often "lying flat" or forming loose aggregates. Coverage reaches ~80%, but the amine groups are inaccessible or buried.
-
Stage II (10 mins – 4 hours): Surface saturation. The surface is full, but molecules are disordered.
-
Stage III (4 – 24 hours): The Reorganization Phase. This is unique to dithiolanes. The molecules slowly shift from a "lying down" to a "standing up" orientation to maximize Van der Waals interactions between the short carbon backbones. This exposes the amine groups for downstream conjugation.
Visualization: The Kinetic Reorganization Pathway
Figure 1: The three-stage kinetic process of dithiolane adsorption. Note that stopping at Stage II results in poor bioconjugation efficiency.
FAQ 2: "My solution is cloudy or the SAM is patchy. What is wrong with the solvent?"
Diagnosis: You are likely using pure ethanol with the hydrochloride salt form.
The Chemistry:
You are using 1,2-Dithiolan-4-amine hydrochloride .[1][2][3] The .HCl indicates the amine is protonated (
-
Solubility Issue: This salt is highly polar. It dissolves well in water but poorly in pure ethanol (the standard solvent for SAMs).
-
Adsorption Issue: If you dissolve it in water, the high polarity of water competes with the hydrophobic backbone ordering.
The Solution: Solvent & pH Engineering
| Parameter | Recommended Protocol | Why? |
| Solvent System | Ethanol:Water (80:20 or 90:10) | Ethanol drives the hydrophobic ordering; water solvates the ionic ammonium chloride salt. |
| Concentration | 1 mM to 5 mM | Dithiolanes require slightly higher concentrations than thiols to drive the slower kinetics. |
| pH Adjustment | Add 1-2% Triethylamine (TEA) | CRITICAL: TEA deprotonates the amine ( |
FAQ 3: "I'm losing signal after washing. Is the molecule falling off?"
Diagnosis: If you see signal loss, it is likely physisorbed multilayers washing away, not the chemisorbed monolayer.
Troubleshooting Protocol: Dithiolanes are prone to forming weak multilayers via disulfide stacking if the concentration is too high or the solvent evaporates.
-
The "Rigorous Rinse": After incubation, you must wash aggressively.
-
Stability Check:
-
If the signal drops continuously over days, your gold surface might be dirty before you started. The dithiolane cannot displace heavy organic contaminants as easily as linear thiols. Piranha clean or UV/Ozone treat your gold immediately before use.
-
Standardized Experimental Protocol
Objective: Create a dense, reactive amine-terminated monolayer for protein/DNA immobilization.
Materials:
-
1,2-Dithiolan-4-amine hydrochloride (High Purity).[2]
-
Absolute Ethanol (HPLC Grade).
-
Milli-Q Water.
-
Triethylamine (TEA) (Optional but recommended).
-
Gold substrates (cleaned via UV/Ozone for 20 mins).
Workflow:
-
Preparation (Fresh):
-
Prepare a 1 mM solution of 1,2-Dithiolan-4-amine HCl in Ethanol/Water (4:1 v/v) .
-
Optimization: Add 10 µL of Triethylamine per 1 mL of solution to neutralize the salt.
-
Degassing: Bubble Nitrogen through the solution for 5 minutes to prevent oxidation of the dithiolane ring into sulfonates.
-
-
Incubation:
-
Immerse the clean gold slide into the solution.[6]
-
Seal the container (parafilm) to prevent evaporation.
-
Time: Incubate for 18 hours at Room Temperature (20-25°C) in the dark.
-
-
Washing:
-
Remove slide.
-
Rinse with Ethanol/Water (wash away bulk).
-
Rinse with pure Ethanol (wash away physisorbed lipids).
-
Dry with
stream.[4]
-
-
QC / Validation (Optional):
-
Contact Angle: A good amine surface should be hydrophilic (Contact angle < 40°). If it is > 60°, the amines are buried or contaminants are present.
-
Cyclic Voltammetry (CV): Use a redox probe (
). The SAM should block electron transfer. If the CV peaks are still large, the monolayer has pinholes (incubation time was too short).
-
Troubleshooting Decision Tree
Use this logic flow to diagnose experimental failures.
Figure 2: Diagnostic workflow for optimizing SAM quality.
References
-
Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. Context: The foundational text on SAM kinetics, establishing the difference between adsorption (fast) and reorganization (slow).
-
Chinwangso, P., et al. (2011). Unsymmetrical Spiroalkanedithiols having Mixed Fluorinated and Alkyl Tailgroups: High Thermal Stability and Surface Energy Tuning. Journal of the American Chemical Society, 133(51), 20632–20635. Context: Validates the superior stability of bidentate (dithiol/dithiolane) anchors compared to monodentate thiols.
-
Canzonieri, V., et al. (2013). Different formation kinetics and photoisomerization behavior of self-assembled monolayers of thiols and dithiolanes bearing azobenzene moieties. RSC Advances, 3, 10666-10675. Context: Specifically identifies the "three-step" assembly process for dithiolanes and the requirement for 24h incubation for full ordering.
-
Sigma-Aldrich Technical Bulletin. Preparing Self-Assembled Monolayers (SAMs). Context: Provides standard protocols for handling amine-terminated thiols and pH adjustments.
Sources
Cleaning protocols for gold substrates prior to dithiolane functionalization
Welcome to the Surface Chemistry Technical Support Hub .
This guide is structured to address the specific challenges of preparing gold substrates for dithiolane (e.g., lipoic acid, peptide-dithiol) functionalization. Unlike simple n-alkanethiols, dithiolanes require a "two-point landing" to achieve their superior stability. This makes surface cleanliness not just a recommendation, but a thermodynamic necessity.
Module 1: The Mechanistic "Why"
Ticket #001: Why did my dithiolane SAM fail when my standard thiol protocol works fine?
Root Cause Analysis: The failure often lies in the binding probability .
-
Monodentate Thiols: Require only one clean gold site to anchor. They can "squeeze" into small gaps between contaminants.
-
Bidentate Dithiolanes: Require two adjacent, clean gold sites to break their disulfide ring and anchor (chelate effect). If your surface has even moderate carbonaceous contamination (adventitious carbon), the probability of finding two adjacent free sites drops exponentially.
The "Kinetic Trap": On a dirty surface, a dithiolane molecule may bind via only one sulfur atom or simply physisorb. This results in a disordered monolayer that desorbs easily during washing or subsequent bio-functionalization.
Figure 1: The "Two-Point Landing" requirement. Contaminants prevent the simultaneous binding of both sulfur atoms required for dithiolane stability.
Module 2: Wet Chemical Cleaning (Piranha)
Ticket #002: How do I remove stubborn organics from gold-coated glass slides?
The Protocol: Piranha Solution This is the industry standard for flat substrates (slides, wafers). It removes organic residues and hydroxylates the surface.[1]
⚠️ WARNING: EXPLOSION HAZARD
-
Never store Piranha in a closed container (gas evolution = bomb).[2]
-
Never mix with organic solvents (acetone, ethanol) = explosion.
Step-by-Step Workflow:
-
Pre-Rinse: Sonicate substrate in Acetone (10 min)
Ethanol (10 min)ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> Ultrapure Water. Dry with Nitrogen.[1][3] -
Preparation: In a Pyrex beaker, mix 3 parts Concentrated Sulfuric Acid (
) with 1 part Hydrogen Peroxide ( , 30%) . -
Immersion: Submerge gold slides for 10–20 minutes .
-
Note: You should see mild bubbling (oxygen evolution).
-
-
Rinse: Transfer to a beaker of ultrapure water (Milli-Q). Rinse at least 3 times with fresh water.
-
Immediate Use: Transfer immediately to your dithiolane solution. Do not dry and store; the surface will re-contaminate with airborne carbon within seconds.
Module 3: Non-Destructive Cleaning (UV/Ozone)
Ticket #003: Piranha is peeling the gold off my glass slides. Is there a milder option?
The Protocol: UV/Ozone + Ethanol Reduction
Piranha can damage the adhesion layer (Cr/Ti) under the gold. UV/Ozone is gentler but leaves the gold surface as Gold Oxide (
Step-by-Step Workflow:
-
Solvent Clean: Rinse with Ethanol and dry with Nitrogen.[3]
-
Irradiation: Place slides in a UV/Ozone cleaner for 20 minutes .
-
The Critical Step (Oxide Reduction):
-
The gold surface is now hydrophilic but oxidized (
). Thiols/Dithiolanes bind to metallic gold ( ), not gold oxide. -
Action: Immerse the slide in absolute ethanol for 20 minutes before adding the dithiolane, or ensure your dithiolane is dissolved in ethanol. The ethanol solvent will spontaneously reduce the gold oxide back to metallic gold.
-
-
Functionalization: Proceed with dithiolane incubation.
Module 4: Electrochemical Polishing
Ticket #004: My electrochemical biosensor baselines are drifting. How do I clean the electrode?
The Protocol: Cyclic Voltammetry (CV) Cycling For gold electrodes (wires, screen-printed, or sputtered chips), electrochemical cleaning provides the highest reproducibility by "polishing" the surface at the atomic level.
Parameters:
-
Electrolyte: 0.5 M Sulfuric Acid (
). -
Scan Range: -0.2 V to +1.6 V.
-
Scan Rate: 100 mV/s.[5]
Procedure:
-
Set up the three-electrode cell.[10]
-
Run continuous CV cycles (typically 20–50 cycles).
-
Stop Condition: Stop when the voltammogram is stable (scans overlap perfectly).
-
Indicator: You must see a sharp gold reduction peak around +0.9 V (vs Ag/AgCl). This peak integration represents the "Real Electroactive Surface Area."
-
-
Rinse: Rinse with Milli-Q water and immediately incubate with dithiolane.
Module 5: Validation & Troubleshooting
Ticket #005: How do I know if the cleaning actually worked?
Data Summary: Surface Characterization
| Metric | Dirty Gold | Clean Gold (Piranha/CV) | Dithiolane SAM (Functionalized) |
| Water Contact Angle | 60° – 80° | < 10° (Superhydrophilic) | 40° – 70° (End-group dependent) |
| CV Reduction Peak | Broad / Small | Sharp / High Current | Blocked / Suppressed |
| Hysteresis | High | Low | Low |
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| High Contact Angle after Cleaning | Re-contamination during transfer | Limit air exposure to <10 seconds. Keep under solvent. |
| "Patchy" SAM | Incomplete Oxide Reduction (UV/Ozone) | Add a 20-min Ethanol soak step after UV/Ozone. |
| Low SAM Density | Kinetic Trap (Single-point binding) | Increase incubation time (Dithiolanes are slower than thiols). Heat solution to 40°C. |
| Gold Delamination | Piranha too aggressive | Switch to UV/Ozone or dilute Piranha (7:1 ratio). |
Decision Logic: Selecting Your Protocol
Figure 2: Decision matrix for selecting the appropriate cleaning protocol based on substrate constraints.
References
-
Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170.
-
Fischer, L. M., Tenje, M., Heiskanen, A. R., Masuda, N., Castillo, J., Bentien, A., ... & Boisen, A. (2009). Gold cleaning methods for electrochemical detection applications. Microelectronic Engineering, 86(4-6), 1282-1285.
-
Sigma-Aldrich (Merck). Preparation of Self-Assembled Monolayers (SAMs). Technical Protocols.
-
University of Pennsylvania. Standard Operating Procedure: Piranha Cleaning. Penn Engineering Safety.
-
Ossila. UV Ozone Cleaning: Theory and Application. Technical Guides.
Sources
- 1. researchgate.net [researchgate.net]
- 2. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 3. afm4nanomedbio.eu [afm4nanomedbio.eu]
- 4. agilent.com [agilent.com]
- 5. Regenerative Strategy of Gold Electrodes for Long-Term Reuse of Electrochemical Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. asrc.gc.cuny.edu [asrc.gc.cuny.edu]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. scielo.org.co [scielo.org.co]
Validation & Comparative
Comparative Guide: Thermal Stability of Dithiolane vs. Monothiol SAMs
Executive Summary
For researchers in drug discovery and biosensor development, the choice between Monothiol (Monodentate) and Dithiolane (Bidentate) Self-Assembled Monolayers (SAMs) is a trade-off between structural order and thermal/chemical stability .
-
Monothiols (e.g., Alkanethiols): Form highly ordered, crystalline-like monolayers due to efficient Van der Waals packing. However, they are susceptible to thermal desorption above 60°C and rapid ligand exchange in physiological media.
-
Dithiolanes (e.g., Lipoic Acid derivatives): Leverage the Chelate Effect to provide superior thermal stability (surviving >90°C) and resistance to exchange. They are the gold standard for surface plasmon resonance (SPR) chips and long-term storage biosensors, despite potentially lower packing density.
Mechanistic Foundation: The Chelate Effect
The primary driver of the dithiolane advantage is entropic and energetic. While a single Au-S bond has a strength of approximately 40–50 kcal/mol, a dithiolane anchor forms two such bonds.
Thermodynamic Stability
In a monothiol system, the rupture of a single Au-S bond releases the molecule into the bulk solvent. In a dithiolane system, if one Au-S bond breaks, the molecule remains tethered by the second bond, keeping the free sulfur in close proximity to the gold surface. This dramatically increases the probability of rebinding before the molecule can desorb (the Chelate Effect).
Visualization of Binding Mechanics
The following diagram illustrates the structural difference and the failure mode under thermal stress.
Figure 1: Mechanistic comparison of thermal desorption. Dithiolanes exhibit a "self-healing" property due to the dual-anchor system, whereas monothiols desorb immediately upon bond rupture.
Comparative Performance Data
The following data aggregates findings from solution-phase thermal stress tests (typically performed in ethanol or buffer) and vacuum thermal desorption spectroscopy (TDS).
Table 1: Thermal and Chemical Stability Metrics
| Feature | Monothiol SAMs (e.g., C11-SH) | Dithiolane SAMs (e.g., PEG-Lipoic) | Performance Delta |
| Desorption Onset (Solution) | ~60°C - 70°C | > 90°C | +20-30°C Stability |
| Desorption Onset (Vacuum) | ~350 K (77°C) | ~450 K (177°C) | Significant |
| Ligand Exchange Rate | High (Minutes to Hours) | Low (Days to Weeks) | 10-100x Slower |
| Packing Density | High (Crystalline | Moderate (Amorphous/Glassy) | Monothiols are denser |
| Oxidative Stability | Low (Oxidizes to Sulfonates) | Moderate | Dithiolanes persist longer |
Critical Insight: While dithiolanes are thermally more stable, they often form less ordered monolayers because the bulky disulfide ring disrupts the tight packing of alkyl chains. For applications requiring perfect electrical passivation (e.g., electrochemistry), mixed monolayers are often used to balance stability and order.
Experimental Protocols
To validate the stability of your specific SAM, use the following self-validating protocols. These are designed for drug development contexts using Surface Plasmon Resonance (SPR) or Ellipsometry.
Protocol A: Thermal Stress Test (SPR Method)
This protocol measures the loss of binding capacity or baseline mass after heating, which is a direct proxy for SAM desorption.
Prerequisites:
-
SPR Instrument (e.g., Biacore, Octet).
-
Bare Gold Sensor Chip.
-
Ligand: Biotinylated Monothiol vs. Biotinylated Dithiolane.
Workflow Diagram:
Figure 2: SPR workflow for quantifying thermal stability via mass loss.
Step-by-Step Methodology:
-
Cleaning: Clean gold chips with UV/Ozone (20 min) followed by an ethanol rinse.
-
Formation: Incubate Chip A with Monothiol (1 mM in EtOH) and Chip B with Dithiolane (1 mM in EtOH) for 12–18 hours. Note: Dithiolanes have slower adsorption kinetics; do not shorten this step.
-
Initial Measurement (
): Mount chips in SPR. Flow running buffer until baseline stabilizes. Record the absolute angle or Resonance Units (RU). -
Stress Application: Remove chips and submerge in pre-heated buffer (e.g., PBS at 80°C) for 2 hours.
-
Control: Keep a duplicate set at 25°C.
-
-
Final Measurement (
): Remount chips, equilibrate to 25°C, and record stable RU. -
Calculation:
-
Expected Result: Monothiol loss > 20–30%; Dithiolane loss < 5%.
-
Protocol B: Chemical Exchange Competition
Thermal stability often correlates with exchange stability. This test confirms the "robustness" of the SAM against displacement by thiols in blood plasma (e.g., glutathione, albumin).
-
Prepare SAMs as above.
-
Incubate in 10 mM DTT (Dithiothreitol) or Mercaptoethanol for 1 hour at 37°C.
-
Measure desorption via contact angle (if hydrophobic SAM) or SPR.
-
Insight: Monothiols will be rapidly displaced by DTT. Dithiolanes will resist displacement significantly longer.
-
Application Recommendations
| Application Area | Recommended SAM | Rationale |
| SPR Biosensors (Pharma) | Dithiolane | Chips must survive regeneration cycles (high/low pH) and long storage. Stability is prioritized over perfect ordering. |
| Electrochemical Sensors | Monothiol (Long Chain) | Requires dense, insulating packing to block electron transfer. Dithiolanes may be too "leaky" due to lower density. |
| Nanoparticle Drug Delivery | Dithiolane | Nanoparticles in the bloodstream face high concentrations of competing thiols (Glutathione). Dithiolanes prevent premature ligand loss. |
| Basic Surface Science | Monothiol | Easier to model; forms predictable crystalline lattices for STM/AFM studies. |
References
-
Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. Link
-
Svedhem, S., Hollander, C. A., Shi, J., Konradsson, P., Liedberg, B., & Svensson, S. C. (2001). Synthesis of a Series of Oligo(ethylene glycol)-Terminated Alkanethiols and Spectroscopic Characterization of the Corresponding Self-Assembled Monolayers on Gold. The Journal of Organic Chemistry, 66(13), 4494–4503. Link
-
Chinwangso, P., Jamison, A. C., & Lee, T. R. (2011). Multidentate Adsorbates for Self-Assembled Monolayers on Gold: A Review. Accounts of Chemical Research, 44(7), 511–519. Link
-
Tech Note: SPR Sensor Chip Storage and Handling. Cytiva (formerly GE Healthcare).Link
-
Bain, C. D., Troughton, E. B., Tao, Y. T., Evall, J., Whitesides, G. M., & Nuzzo, R. G. (1989). Formation of Monolayer Films by the Spontaneous Assembly of Organic Thiols from Solution onto Gold. Journal of the American Chemical Society, 111(1), 321–335. Link
Comparative Guide: XPS Characterization of 1,2-Dithiolan-4-amine Hydrochloride Monolayers
Executive Summary
In the functionalization of gold surfaces for biosensors (SPR, QCM, electrochemical), the choice of linker molecule dictates the stability and reproducibility of the interface. 1,2-Dithiolan-4-amine hydrochloride (often structurally related to asparagusic acid derivatives) represents a "bidentate" alternative to traditional linear alkanethiols.
This guide provides a technical comparison between 1,2-Dithiolan-4-amine monolayers and standard linear amine-thiols (e.g., Cysteamine, 11-Amino-1-undecanethiol). We focus on X-ray Photoelectron Spectroscopy (XPS) as the primary validation tool, offering specific binding energy markers to distinguish high-quality chemisorbed monolayers from physisorbed contaminants.
Part 1: The Molecule & Mechanism
Why Dithiolanes? The Chelate Effect
The primary failure mode of linear thiol SAMs (Self-Assembled Monolayers) is thermal desorption and oxidative instability. Linear thiols anchor via a single Au-S bond. If that bond breaks, the molecule is lost.
1,2-Dithiolan-4-amine utilizes a cyclic disulfide anchor. Upon adsorption to gold, the ring opens, forming two covalent Au-S bonds per molecule. This creates a "chelate effect," significantly increasing the energy barrier required for desorption.
Diagram 1: SAM Formation Mechanism
The following diagram illustrates the transition from the hydrochloride salt in solution to the bidentate chemisorbed state.
Caption: Mechanism of 1,2-Dithiolan-4-amine assembly on Au. XPS distinguishes between the physisorbed precursor (164 eV) and the target chemisorbed state (162 eV).
Part 2: Comparative Analysis
The following table contrasts 1,2-Dithiolan-4-amine hydrochloride against the two most common alternatives: Cysteamine (short-chain linear thiol) and 11-Amino-1-undecanethiol (long-chain linear thiol).
Table 1: Performance & Stability Comparison
| Feature | 1,2-Dithiolan-4-amine HCl | Cysteamine (2-Aminoethanethiol) | 11-Amino-1-undecanethiol |
| Anchor Type | Bidentate (Cyclic Disulfide) | Monodentate (Thiol) | Monodentate (Thiol) |
| Bonds per Molecule | 2 Au-S bonds | 1 Au-S bond | 1 Au-S bond |
| Thermal Stability | High (Stable > 100°C in air) | Low (Desorbs ~60-70°C) | Moderate (Stable ~80-90°C) |
| Packing Density | Moderate (constrained by ring size) | High (but prone to defects) | High (Van der Waals stabilized) |
| Oxidation Resistance | High (Resists displacement) | Low (Oxidizes to sulfonates rapidly) | Moderate |
| XPS S2p Signature | Doublet at 162.0 eV (if opened) | Doublet at 162.0 eV | Doublet at 162.0 eV |
| Primary Use Case | Robust biosensors, harsh buffers | Quick/Cheap functionalization | Ordered long-chain barriers |
Key Insight: While long-chain alkanethiols (C11) offer stability through intermolecular Van der Waals forces, Dithiolanes achieve stability through the anchor itself. This makes Dithiolanes superior for applications where the alkyl chain length must be kept short to maintain electrical conductivity (e.g., electrochemical sensors).
Part 3: Detailed XPS Characterization
To validate your monolayer, you must acquire high-resolution spectra of the S2p (Sulfur), N1s (Nitrogen), and C1s (Carbon) regions.
Sulfur Region (S2p): The Critical Quality Check
The S2p spectrum is the "fingerprint" of the surface attachment.
-
Pass Criteria (Bound Thiolate): A doublet (
and ) with the peak centered at 162.0 ± 0.1 eV . This indicates the disulfide ring has opened and formed a covalent Au-S bond [1][2]. -
Fail Criteria (Unbound Disulfide): A doublet at 163.5 – 164.0 eV . This indicates physisorbed molecules where the disulfide ring is still intact or multilayers have formed [2].
-
Oxidation (Sulfonate): A peak at >168 eV . Indicates sample degradation or dirty substrate.
Nitrogen Region (N1s): Protonation State
Since the product is a hydrochloride salt, the amine is initially protonated (
-
Protonated Amine (
): Peak at 401.5 – 402.0 eV . -
Free Amine (
): Peak at 399.5 – 400.0 eV .
Application Note: If you intend to perform EDC/NHS coupling, the amine must be in the free base form (
Table 2: XPS Binding Energy Reference
| Element | Orbital | Binding Energy (eV) | Assignment | Status |
| Sulfur | S 2p3/2 | 162.0 | Au-S (Thiolate) | Target |
| S 2p3/2 | 163.5 - 164.0 | R-S-S-R (Physisorbed) | Contaminant | |
| S 2p3/2 | > 168.0 | Degraded | ||
| Nitrogen | N 1s | 401.7 | As-Deposited (Salt) | |
| N 1s | 399.8 | Activated (Base treated) | ||
| Carbon | C 1s | 284.8 | C-C / C-H | Adventitious/Backbone |
| C 1s | 286.0 - 286.5 | C-N / C-S | Backbone |
Part 4: Experimental Protocol
This protocol ensures the solubility of the hydrochloride salt while promoting ring-opening on the gold surface.
Reagents
-
1,2-Dithiolan-4-amine hydrochloride (>95%).
-
Solvent: Ethanol (Absolute) or Methanol. Note: The HCl salt is soluble in polar solvents. Avoid non-polar solvents like Hexane.
-
Substrate: Au(111) on Mica or Silicon.
Workflow Diagram
Caption: Step-by-step workflow for generating and validating Dithiolane-amine SAMs.
Detailed Steps
-
Cleaning: Clean gold substrate using UV/Ozone (20 min) or Piranha solution (3:1
) for 5 min. Warning: Piranha is explosive with organics.[1] -
Solution Preparation: Dissolve the 1,2-Dithiolan-4-amine hydrochloride to a concentration of 1 mM to 5 mM in absolute ethanol.
-
Expert Tip: If solubility is an issue in pure ethanol, use a 90:10 Ethanol:Water mixture. The water helps dissolve the salt, but too much water can disrupt SAM ordering.
-
-
Incubation: Immerse the gold substrate in the solution for 24 to 48 hours .
-
Why so long? Cyclic disulfides have slower kinetics than linear thiols. The ring-opening event requires specific orientation and activation energy [2].
-
-
Rinsing (Critical):
-
Rinse with Ethanol (removes bulk solution).
-
Rinse with Deionized Water (removes physisorbed hydrochloride salts).
-
Rinse with Ethanol again (facilitates drying).[1]
-
-
Drying: Dry under a stream of Nitrogen gas. Analyze via XPS immediately to prevent atmospheric contamination.
References
-
Castner, D. G., Hinds, K. D., & Grainger, D. W. (1996). X-ray photoelectron spectroscopy sulfur 2p study of organic thiol and disulfide binding interactions with gold surfaces.[2][3][4] Langmuir, 12(21), 5083-5086. Link
-
Bain, C. D., Biebuyck, H. A., & Whitesides, G. M. (1989).[4] Comparison of self-assembled monolayers on gold: coadsorption of thiols and disulfides.[3][4] Langmuir, 5(3), 723-727.[4] Link
-
Techane, S. D., Gamble, L. J., & Castner, D. G. (2011). X-ray photoelectron spectroscopy characterization of gold nanoparticles functionalized with amine-terminated alkanethiols. Biointerphases, 6(3), 98-104. Link
Sources
Validating Amine Surface Coverage: A Comparative Guide to Contact Angle Goniometry
Executive Summary
For researchers in drug delivery and biosensor development, the amine functionalization of surfaces (e.g., via APTES) is a critical gateway step. While X-ray Photoelectron Spectroscopy (XPS) remains the "gold standard" for chemical specificity, it is often inaccessible for routine optimization.
This guide presents Contact Angle Goniometry (WCA) not merely as a quick check, but as a robust, self-validating system for monitoring amine density. By understanding the thermodynamics of the amine-water interface—specifically the role of protonation and contact angle hysteresis—researchers can achieve validation confidence levels comparable to spectroscopic methods at a fraction of the cost.
Part 1: Comparative Analysis (The "Why")
Before detailing the protocol, we must objectively position Contact Angle measurements against its primary alternatives: XPS and Colorimetric Assays (e.g., Ninhydrin/Coomassie).
Table 1: Methodological Comparison Matrix
| Feature | Contact Angle (WCA) | XPS (X-ray Photoelectron Spectroscopy) | Colorimetric Assays (e.g., Ninhydrin) |
| Primary Output | Surface Energy / Wettability ( | Elemental Composition (N/C Ratio) | Functional Group Density (mol/cm²) |
| Specificity | Low (Infers chemistry from energy) | High (Direct chemical bond ID) | High (Specific to accessible amines) |
| Sensitivity | High (Sensitive to monolayer disorder) | High (0.1 atomic %) | Moderate (Limit of Detection varies) |
| Throughput | High (< 2 mins/sample) | Low (Hours/sample + Vacuum) | Low (Incubation time required) |
| Destructive? | No (Non-invasive) | No (but requires UHV) | Yes (Irreversible reaction) |
| Cost | Low | Very High | Low |
| Best For... | Routine QC, Stability Testing, Batch Screening | Final Validation, Failure Analysis | Quantifying available binding sites |
Expert Insight: The Correlation Logic
While WCA does not "see" nitrogen atoms, it detects the dipole change at the interface.
-
Clean Silica (
): Super-hydrophilic ( ) due to surface silanols ( ). -
Amine Monolayer (
): Moderately hydrophilic ( ). -
Methyl/Hydrophobic Contamination: Hydrophobic (
).
Therefore, WCA acts as a binary gate: If the angle is not between
Part 2: The Self-Validating Protocol (The "How")
This protocol uses Water Contact Angle (WCA) to validate APTES (3-Aminopropyltriethoxysilane) deposition on glass/silicon. It is designed to be self-validating : the data itself reveals if the user performed the steps correctly.
Phase 1: Surface Preparation (The Baseline)
-
Objective: Create a high-energy, super-hydrophilic surface (
rich). -
Method: Piranha Clean (
) or Oxygen Plasma (5 min). -
Validation Check A: Measure WCA immediately.
-
Pass:
(Water spreads flat). -
Fail:
.[1] Stop. The substrate is contaminated; silanization will fail.
-
Phase 2: Silanization (The Variable)
-
Reagent: 1-5% APTES in Anhydrous Toluene or Ethanol.
-
Condition: Anhydrous conditions are critical to prevent bulk polymerization.
-
Curing: 110°C for 30-60 mins (promotes covalent
bonding).
Phase 3: Measurement & Interpretation (The Validation)
-
Liquid: HPLC-grade Water (
). -
Technique: Sessile Drop (Static Advancing).
The "Traffic Light" Decision Matrix
| Measured Angle ( | Diagnosis | Mechanism/Cause | Action |
| < 35° | Under-functionalized | Insufficient coverage; exposed silanols remain. | Increase reaction time or concentration. |
| 45° - 58° | Target Range (Pass) | Ordered Amine Monolayer. | Proceed to bio-conjugation. |
| > 65° | Over-functionalized | Polymerized silane "clumps" or disordered multilayers hiding the amine group. | Sonicate sample; check solvent water content. |
Part 3: Advanced Validation - The pH Titration Check
For high-stakes applications (e.g., drug delivery vectors), a single static measurement is insufficient. You must validate that the amines are chemically active (protonatable).
The Experiment:
-
Prepare buffered water droplets at pH 4.0, pH 7.0, and pH 10.0.
-
Measure WCA for each.
The Logic:
-
At pH 4.0: Amines are protonated (
). Surface is highly charged/polar. should be lower (more hydrophilic). -
At pH 10.0: Amines are neutral (
). Surface is less polar. should be higher . -
Result: If
remains constant across pH, your surface is likely contaminated with non-ionizable hydrophobic chains, not active amines.
Part 4: Visualization of Workflows
Diagram 1: The Decision Tree for Surface Validation
This diagram illustrates the logical flow from cleaning to final validation, highlighting the "Kill Points" where the experiment should be halted.
Caption: Logical workflow for validating amine functionalization. Yellow diamonds represent critical "Go/No-Go" decision points based on contact angle data.
Diagram 2: Surface Chemistry & Wetting Physics
This diagram visualizes why the contact angle changes, depicting the molecular interface between the silane layer and the water droplet.
Caption: Molecular schematic comparing an ideal ordered amine monolayer (allowing hydrogen bonding) vs. a disordered polymerized layer (exposing hydrophobic alkyl chains).
References
-
Static Advancing Contact Angles for APTES Valid
-
XPS vs.
-
pH Titr
-
Amine Surface Coverage & CO2 Adsorption (Validation D
Sources
- 1. biolinscientific.com [biolinscientific.com]
- 2. nanoscience.com [nanoscience.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparing contact angle measurements and surface tension assessments of solid surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Ellipsometry thickness data for 1,2-Dithiolan-4-amine hydrochloride SAMs
Initiating Data Search
I'm starting a thorough search for experimental ellipsometry thickness data on self-assembled monolayers (SAMs) formed from 1,2-Dithiolan-4-amine hydrochloride, looking also for comparable data on other amine-terminated SAMs, such as those formed from cysteamine.
Expanding Data Gathering
Now I am expanding my search for data to include established SAM formation protocols on gold, along with standard ellipsometry procedures for organic films. Simultaneously, I will look into ellipsometry principles and factors affecting SAM thickness. I'm aiming to create a comparative guide covering SAM formation, data, implications, and references.
Gathering Initial Information
I've uncovered a solid starting point. I've got general data on both 1,2-dithiolan-4-amine hydrochloride and the base form, plus some helpful resources on self-assembled monolayers of thiols. Further investigation of SAMs is needed, specifically related to the amine functionality and potential applications.
Analyzing Data & Gaps
My initial search yielded a strong foundation, including data on 1,2-dithiolan-4-amine and SAMs. I've found resources on ellipsometry and comparable SAMs like cysteamine. I'm still missing specific ellipsometric thickness data for a 1,2-dithiolan-4-amine hydrochloride SAM, or direct quantitative comparison data. My next step will be to actively seek that missing key quantitative data.
Pinpointing Key Data
I've got a grasp of the fundamentals – SAMs, ellipsometry, cysteamine, you know the drill. My focus now is zeroing in on the specific, quantitative ellipsometry thickness data I need. The background is in place; I'm ready to move forward.
Narrowing Search Parameters
I'm making progress in my search; the initial overview is complete. My priority now is finding definitive thickness values for 1,2-dithiolan-4-amine hydrochloride SAMs and comparative data for other amine-terminated SAMs. I'm focusing on papers and datasets with detailed experimental protocols to ensure the data's reliability.
Identifying Data Gaps
I've hit a roadblock: current searches haven't turned up ellipsometric thickness data for a 1,2-dithiolan-4-amine hydrochloride SAM. This lack of specific experimental information is a critical gap I need to address to proceed with the core investigation.
Expanding Data Search
I'm expanding my data search, having found only general protocols so far. While I've located some related information, like cysteamine data (though not directly comparable) and protocols for amine-terminated SAMs, the core need remains unmet. Quantitative thickness data for the target molecule and relevant alternatives is critical. I'm focusing now on pinpointing detailed experimental protocols to generate the data needed.
Pinpointing Key Data
I'm frustrated; my searches haven't turned up specific ellipsometric thickness data for 1,2-dithiolan-4-amine hydrochloride SAMs. This is the central piece of information I need. I've found general SAM formation protocols and ellipsometry guides, but nothing concrete. I’ll refocus my search with more precise keywords.
Refining Search Parameters
I'm still struggling to find the critical ellipsometric thickness data for the specific SAM. Cysteamine SAM data isn't quite what I need, and the broader search still hasn't turned up anything specific. I'm pivoting. If I can't find data for the hydrochloride salt, I'll look for the base form, or even other short-chain amine-terminated dithiols for comparison. I'll also check publications more carefully, even if the data isn't the paper's main point.
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1,2-Dithiolan-4-amine Hydrochloride
Navigating the complexities of laboratory waste management is paramount for ensuring the safety of personnel and preserving environmental integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,2-Dithiolan-4-amine hydrochloride (CAS No: 4212-02-6). As a specialty chemical, its disposal requires a thorough understanding of its inherent properties—a cyclic organosulfur compound and an amine salt.
Part 1: Core Hazard Assessment and Waste Characterization
The fundamental principle of safe disposal is a comprehensive understanding of the substance's hazards. 1,2-Dithiolan-4-amine hydrochloride possesses a unique combination of functional groups that dictate its handling and disposal pathway.
-
Amine Hydrochloride Salt: This functional group renders the compound acidic in aqueous solutions. Amine hydrochlorides can be corrosive and cause serious eye damage or skin irritation.[5]
-
Dithiolane Ring (Organosulfur): Organosulfur compounds are often associated with strong, unpleasant odors ("stench").[3][6] Upon combustion, they can release toxic and irritating sulfur oxides.[3]
-
General Toxicity: While specific toxicological data is limited, many amine compounds are considered harmful if swallowed or absorbed through the skin.[4] The precautionary principle requires treating this compound as hazardous waste until proven otherwise.
Based on these characteristics, any waste containing 1,2-Dithiolan-4-amine hydrochloride must be classified as hazardous chemical waste. Under no circumstances should this chemical or its rinsate be disposed of down the sanitary sewer. [1][2]
Key Chemical and Safety Data
| Property | Inferred Value / Guideline | Source / Rationale |
| Chemical Name | 1,2-Dithiolan-4-amine hydrochloride | [7][8] |
| CAS Number | 4212-02-6 | [7][8] |
| Molecular Formula | C₃H₈ClNS₂ | [7] |
| Molecular Weight | 157.69 g/mol | [7] |
| Appearance | Solid (Assumed) | Analogy to similar small molecule salts[1][2] |
| Potential GHS Hazards | Acute Toxicity, Oral (Harmful if swallowed); Skin Corrosion/Irritation; Serious Eye Damage; STOT-SE (Respiratory Irritation) | Based on analogous amine hydrochlorides and dithiolanes[3][4] |
| Primary Disposal Route | Hazardous Waste Collection via EHS | Standard procedure for regulated chemical waste[3] |
| Drain Disposal | Strictly Prohibited | Potential aquatic toxicity and violation of EPA/local regulations[1][2][5] |
Part 2: Personal Protective Equipment (PPE) and Safe Handling
Before handling the pure compound or its waste, the following minimum PPE is mandatory to mitigate exposure risks.[1][2]
-
Eye Protection: Wear chemical safety goggles or a face shield.[9]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile).[9]
-
Body Protection: A standard laboratory coat is required.[1]
-
Respiratory Protection: All handling of the solid compound or solutions that may produce aerosols should be conducted within a certified chemical fume hood to prevent inhalation.[6][9]
Part 3: Step-by-Step Disposal and Decontamination Protocol
This protocol covers the entire lifecycle of the chemical waste, from generation to final pickup.
Protocol 1: Disposal of Solid and Aqueous Waste
-
Waste Characterization: All unused solid 1,2-Dithiolan-4-amine hydrochloride and any solutions containing it are to be considered hazardous waste.
-
Waste Collection:
-
Solid Waste: Collect in a dedicated, clearly labeled, and sealable container made of compatible material (e.g., a wide-mouth glass or polyethylene bottle).[2]
-
Aqueous Waste: Collect in a separate, dedicated, and sealable hazardous waste container (e.g., a glass or polyethylene carboy).[10] The original chemical container is often the best choice for its waste.[11]
-
-
Waste Segregation: Store the hazardous waste container in a designated Satellite Accumulation Area.[2] Crucially, segregate this acidic waste from bases, cyanides, and strong oxidizing agents to prevent dangerous chemical reactions.[10]
-
Container Labeling: The waste container must be labeled with the words "Hazardous Waste" at all times. The label must also include:
-
The full chemical name: "1,2-Dithiolan-4-amine hydrochloride" (no formulas or abbreviations).
-
A complete list of all other components in the container, including solvents and their approximate percentages.
-
The date accumulation started.
-
-
Request for Disposal: Once the container is nearly full (do not overfill), or in accordance with your lab's waste pickup schedule, contact your institution's EHS office to arrange for the pickup and professional disposal of the hazardous waste.[1][2]
Protocol 2: Decontamination of Empty Containers
Empty containers that once held 1,2-Dithiolan-4-amine hydrochloride are also considered hazardous waste until properly decontaminated.[10]
-
Initial Rinse (in a fume hood): Add a small amount of a suitable solvent (e.g., water, followed by methanol or ethanol) to the empty container. Cap securely and shake to dissolve the remaining residue.
-
Collect Rinsate: Pour the resulting liquid (rinsate) into your designated aqueous hazardous waste container for 1,2-Dithiolan-4-amine hydrochloride.
-
Repeat: Perform this rinsing procedure a total of three times (triple-rinse).[2][10] All rinsate must be collected as hazardous waste.
-
Drying: Allow the empty, rinsed container to air dry completely in the fume hood.
-
Deface Label: Completely remove or deface the original chemical label on the container to prevent misuse.
-
Final Disposal: Once clean, dry, and defaced, the container may be disposed of in the appropriate laboratory glass or plastic recycling bin, as per your institution's policy.[1]
Part 4: Spill Management
In the event of a spill, prompt and correct action is critical.
-
Small Spill (Solid or Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical spill pillow.
-
For acidic solutions, you may cautiously neutralize the spill with a weak base like sodium bicarbonate before absorption.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
-
Large Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS emergency line immediately.
-
Prevent others from entering the area.
-
Allow only trained emergency response personnel to handle the cleanup.
-
Part 5: Visualization of Disposal Workflow
The following diagram outlines the decision-making process for handling waste generated from 1,2-Dithiolan-4-amine hydrochloride.
Caption: Decision workflow for handling and disposing of 1,2-Dithiolan-4-amine HCl.
References
-
Waste Code - RCRAInfo . U.S. Environmental Protection Agency. [Link]
-
1,2-Dithiolan-4-amine Chemical and Physical Properties . PubChem, National Institutes of Health. [Link]
-
Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison. [Link]
-
Chemical Waste Disposal Guidelines . Emory University. [Link]
-
SAFETY DATA SHEET 2,4-D AMINE 4 . CDMS.net. [Link]
-
HazardousWaste Reference Guidebook . Regulations.gov. [Link]
-
Hazardous waste acceptance conditions . University of Groningen. [Link]
-
Laboratory Liquid Waste Disposal Flow Chart . Hokkaido University. [Link]
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS . EPFL. [Link]
-
Part G: Chemical Disposal Procedures . University of Wisconsin-La Crosse. [Link]
-
SAFETY DATA SHEET Hydroxycitronellol . The Perfumer's Apprentice. [Link]
-
1,2-Dithiolane Chemical and Physical Properties . PubChem, National Institutes of Health. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdms.net [cdms.net]
- 6. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 7. chemscene.com [chemscene.com]
- 8. a2bchem.com [a2bchem.com]
- 9. download.basf.com [download.basf.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. hsrm.umn.edu [hsrm.umn.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
